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(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate Documentation Hub

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  • Product: (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
  • CAS: 496841-08-8

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Assignment and Stereochemical Validation of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Executive Summary (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (often referred to as cis-3-hydroxy-L-proline methyl ester) is a critical chiral building block utilized in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (often referred to as cis-3-hydroxy-L-proline methyl ester) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including carbapenem antibiotics and PCSK9 inhibitors[1]. Because the stereochemical integrity of this intermediate directly dictates the pharmacological efficacy of the final API, rigorous structural validation is non-negotiable.

This technical guide provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. By moving beyond mere data listing, this whitepaper explores the causality behind experimental choices—such as solvent effects, ring puckering dynamics, and scalar coupling logic—equipping researchers with a robust methodology for unambiguous stereochemical confirmation[2].

Structural & Stereochemical Context: The Causality of Conformation

To accurately interpret the NMR spectra of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, one must understand the stereoelectronic forces governing its pyrrolidine ring.

The Gauche Effect and Ring Pucker

The pyrrolidine ring is highly flexible, rapidly interconverting between various envelope and half-chair conformations. However, the introduction of an electronegative hydroxyl group at the C3 position restricts this flexibility. In the (2S,3R) cis-configuration, the molecule experiences a pronounced gauche effect between the ring nitrogen and the C3-hydroxyl oxygen. To minimize electrostatic repulsion and optimize potential intramolecular hydrogen bonding (especially in the protonated hydrochloride salt form), the ring preferentially adopts a C γ -endo pucker [3].

Impact on the Karplus Equation

This specific conformational preference directly dictates the dihedral angle ( θ ) between the C2-H ( α -proton) and C3-H ( β -proton).

  • In the cis-(2S,3R) isomer, the C γ -endo pucker forces the H2 and H3 protons into a dihedral angle of approximately 30°–40°. According to the Karplus equation, this acute angle results in a scalar coupling constant ( 3JH2−H3​ ) of ~3.0 to 4.5 Hz [2].

  • Conversely, in the trans isomer, the dihedral angle approaches 90°, driving the 3JH2−H3​ coupling constant down to ~0 to 1.5 Hz , often rendering the H2 signal as a pseudo-singlet.

Understanding this causality allows scientists to use the 1D 1 H NMR spectrum not just for connectivity, but as a primary diagnostic tool for stereochemistry.

Stereo_Logic H2H3 H2-H3 Coupling 3J ~ 3.5 Hz Dihedral Karplus Eq. Dihedral ~30-40° H2H3->Dihedral NOE H2-H3 NOE Strong Cross-peak Config Confirmed: cis-(2S,3R) NOE->Config Pucker Ring Pucker Cγ-endo preference Dihedral->Pucker Pucker->Config

Logical framework for validating the cis-(2S,3R) stereocenter using scalar coupling and NOE.

Experimental Workflow & Self-Validating Protocols

A reliable NMR assignment requires a protocol that acts as a self-validating system. If the 1D data suggests a specific structure, the 2D data must independently confirm it without contradiction.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride salt. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because it is a strong hydrogen-bond acceptor. It drastically slows the chemical exchange of the -OH and -NH 2+​ protons, allowing them to be observed as distinct, integratable signals rather than broad baseline humps[4].

  • Instrument Calibration: Lock the spectrometer to the DMSO- d6​ signal. Perform rigorous 3D gradient shimming to ensure a line width at half-height ( w1/2​ ) of <1.0 Hz, which is critical for resolving the fine 3JH2−H3​ splitting.

  • 1D Acquisition: Acquire a standard 1 H spectrum (minimum 16 scans, 64k data points) and a 13 C{ 1 H} spectrum (minimum 512 scans, operating at 100 MHz or higher).

  • 2D Acquisition (The Validation Layer):

    • Acquire a gradient COSY (Correlation Spectroscopy) to trace the contiguous H2 H3 H4 H5 spin system.

    • Acquire a multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) to separate CH/CH 3​ signals (positive phase) from CH 2​ signals (negative phase).

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 400 ms to map through-space proximities.

NMR_Workflow Prep 1. Sample Preparation 15-20 mg in DMSO-d6 Acq1D 2. 1D Acquisition 1H & 13C{1H} NMR Prep->Acq1D Acq2D 3. 2D Acquisition COSY, HSQC, NOESY Acq1D->Acq2D Process 4. Data Processing Phase/Baseline/Integrate Acq2D->Process Validate 5. Self-Validation Cross-reference 1D/2D Process->Validate

Step-by-step NMR acquisition and processing workflow.

Quantitative Data: Spectral Assignments

The following tables summarize the expected chemical shifts ( δ ) for the hydrochloride salt of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate in DMSO- d6​ at 298 K, synthesized via standard esterification protocols[4].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
-NH 2+​ 9.50br s-2HAmmonium protons (broadened due to quadrupolar relaxation of N).
-OH 5.80br s-1HHydroxyl proton (visible due to DMSO- d6​ H-bonding).
H3 4.48m-1H β -proton; highly deshielded by the adjacent -OH group.
H2 4.35d 3J2,3​ = 3.21H α -proton; doublet splitting confirms cis configuration[2].
-OCH 3​ 3.78s-3HMethyl ester protons; sharp singlet.
H5a, H5b 3.25 – 3.40m-2H δ -protons adjacent to the positively charged nitrogen.
H4b 2.08m-1H γ -proton (diastereotopic); shifted downfield by spatial proximity to OH.
H4a 1.95m-1H γ -proton (diastereotopic).
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)HSQC PhaseAssignment Rationale
C=O 168.5QuaternaryCarbonyl carbon of the ester.
C3 71.2Positive (CH)Deshielded by the directly attached electronegative oxygen.
C2 64.8Positive (CH) α -carbon; deshielded by both the amine and the ester carbonyl.
-OCH 3​ 53.4Positive (CH 3​ )Standard methyl ester carbon shift.
C5 43.1Negative (CH 2​ ) δ -carbon; adjacent to the nitrogen atom.
C4 32.5Negative (CH 2​ ) γ -carbon; most shielded carbon in the pyrrolidine ring.

2D NMR & Stereochemical Validation

To ensure the integrity of the assignment, the 1D data must be cross-examined against 2D correlation spectra. This is where the self-validating nature of the protocol is realized.

COSY: Confirming the Spin System

The COSY spectrum will exhibit a distinct cross-peak between the doublet at δ 4.35 (H2) and the multiplet at δ 4.48 (H3). Furthermore, H3 will show correlations to the diastereotopic protons at δ 1.95/2.08 (H4a/H4b), which in turn correlate to the H5 protons at δ 3.25–3.40. This unbroken correlation chain mathematically proves the connectivity of the pyrrolidine core.

NOESY: The Ultimate Stereochemical Proof

While the 3JH2−H3​ coupling constant of 3.2 Hz strongly suggests a cis relationship, scalar coupling alone can occasionally be ambiguous due to unexpected conformational distortions. The NOESY spectrum provides definitive, orthogonal proof. Because the (2S,3R) configuration places H2 and H3 on the same face of the ring (the α -face), the through-space distance between them is less than 3.0 Å. Consequently, the NOESY spectrum will display a strong, unambiguous cross-peak between δ 4.35 and δ 4.48. If the compound were the (2S,3S) trans isomer, H2 and H3 would reside on opposite faces of the ring, increasing their internuclear distance and resulting in a weak or entirely absent NOE correlation[5].

By combining the Karplus-derived scalar coupling logic with through-space NOE mapping, the stereochemical assignment of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate becomes a rigorously validated, indisputable scientific fact.

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Exploratory

Thermal Stability Profile of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate: Mechanisms, Kinetics, and Handling Protocols

Executive Summary As a Senior Application Scientist, I frequently encounter challenges regarding the stability of cyclic amino acid esters during drug development and peptide synthesis. (2S,3R)-methyl 3-hydroxypyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of cyclic amino acid esters during drug development and peptide synthesis. (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (also known as 3-hydroxyproline methyl ester) is a highly specialized building block. It is instrumental in the synthesis of complex peptidomimetics, the development of PCSK9 antagonists[1], and fundamental research elucidating the stereoelectronic effects of hydroxyproline residues on collagen triple-helix stability[2][3].

However, the thermal stability of this compound is a critical quality attribute that is highly dependent on its ionization state. Because of the inherent reactivity of the secondary amine and the methyl ester, improper thermal handling can lead to rapid degradation, compromising downstream synthetic yields and assay integrity. This whitepaper details the causal mechanisms of its thermal degradation, provides a self-validating analytical protocol for stability profiling, and outlines strict handling guidelines.

Mechanistic Pathways of Thermal Degradation

Understanding why a compound degrades is the first step in preventing it. When exposed to thermal stress, particularly in its free base form, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate undergoes three primary degradation pathways:

  • Intermolecular Aminolysis (Diketopiperazine Formation): This is the most aggressive and dominant thermal degradation pathway for proline and hydroxyproline esters[4][5]. When the compound is in its free base form, the secondary amine of the pyrrolidine ring is highly nucleophilic. Upon heating, this amine attacks the electrophilic methyl ester of an adjacent molecule. This condensation reaction expels methanol and forms a rigid, tricyclic diketopiperazine (DKP) dimer[6].

  • C2-Epimerization: The electron-withdrawing nature of the adjacent ester group renders the alpha-proton at the C2 position slightly acidic. Thermal stress, especially in the presence of trace base or protic solvents, provides the activation energy required for reversible enolization. This results in the loss of stereochemical integrity, leading to the formation of the (2R,3R)-epimer[7][8].

  • Ester Hydrolysis: In the presence of ambient moisture, elevated temperatures accelerate the hydrolysis of the methyl ester, reverting the compound to 3-hydroxypyrrolidine-2-carboxylic acid.

DegradationPathways A (2S,3R)-Methyl 3-hydroxypyrrolidine -2-carboxylate (Free Base) B Diketopiperazine (DKP) Dimer (Intermolecular Aminolysis) A->B Heat (>40°C) C (2R,3R)-Epimer (C2-Enolization) A->C Heat + Base D 3-Hydroxypyrrolidine-2-carboxylic Acid (Ester Hydrolysis) A->D Heat + Moisture

Thermal degradation pathways of 3-hydroxyproline methyl ester.

Self-Validating Experimental Protocol for Thermal Profiling

To establish trustworthiness in your stability data, you must employ a self-validating workflow. By simultaneously evaluating the commercially available hydrochloride (HCl) salt[9][10][11] against the in situ generated free base, you prove that the observed degradation is causally linked to the free amine's reactivity rather than instrumental artifacts.

Step-by-Step Methodology:

  • Step 1: Sample Preparation & Free Base Generation

    • Prepare a 10 mg/mL stock solution of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate HCl in anhydrous acetonitrile.

    • Control Arm: Leave the stock as the pure HCl salt.

    • Experimental Arm: Add 1.05 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to generate the free base in situ.

  • Step 2: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

    • Subject 5 mg of the solid HCl salt to TGA/DSC under a nitrogen purge (50 mL/min).

    • Ramp the temperature from 25°C to 300°C at 10°C/min to determine the exact onset of thermal decomposition and the melting point.

  • Step 3: Isothermal Forced Degradation

    • Aliquot the liquid samples (free base and HCl salt) into hermetically sealed amber vials.

    • Incubate in a thermomixer at three distinct temperature points: 25°C (ambient), 40°C, and 60°C.

    • Pull 10 µL samples at t=0,2,4,8,24, and 48 hours.

  • Step 4: HPLC-MS/UV Analysis

    • Critical Step: Immediately quench the pulled free base samples with 0.1% Formic Acid to re-protonate the amine and halt ongoing DKP formation.

    • Analyze via LC-MS using a C18 column. Monitor the intact mass ( m/z 146.08 for [M+H]+) and the DKP dimer mass ( m/z 227.10 for [M+H]+). Use UV absorbance (210 nm) to quantify relative peak areas. Epimers will present as isobaric peaks with shifted retention times.

StabilityWorkflow S1 Sample Prep (HCl Salt vs Free Base) S2 Thermal Stress (TGA/DSC & Isothermal) S1->S2 S3 Analytical Quant (HPLC-MS/UV) S2->S3 S4 Kinetic Modeling (Half-life Calculation) S3->S4

Self-validating workflow for thermal stability profiling.

Quantitative Data & Kinetic Modeling

The causality of the degradation is starkly visible when comparing the salt to the free base. Protonation of the secondary amine in the HCl salt effectively eliminates its nucleophilicity, entirely shutting down intermolecular aminolysis (DKP formation).

Table 1: Representative Thermal Degradation Kinetics (Half-life, t1/2​ )

TemperatureIonization StatePrimary Degradant t1/2​ (Hours)
25°C HCl SaltNone (Stable)> 10,000
25°C Free BaseDKP Dimer~ 72
40°C HCl SaltNone (Stable)> 5,000
40°C Free BaseDKP Dimer~ 18
60°C HCl SaltHydrolysis Product~ 500 (Moisture dependent)
60°C Free BaseDKP Dimer & C2-Epimer< 2

Strategic Mitigation & Handling Guidelines

Based on the kinetic data and mechanistic realities, the following handling protocols are mandatory to ensure scientific integrity when working with this compound:

  • Storage Configuration: Always procure and store the compound as the hydrochloride salt[9][10][11]. Maintain the bulk powder at 2-8°C for short-term use and -20°C for long-term storage. It must be strictly desiccated to prevent ambient moisture from initiating ester hydrolysis.

  • Synthesis & Peptide Coupling: When utilizing (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate in peptide coupling (e.g., for PCSK9 antagonist synthesis[1]), the free base should only be generated immediately prior to the addition of the coupling reagent (e.g., HATU/EDC). Prolonged staging of the free base at room temperature will result in significant yield loss due to DKP formation[5][12].

  • Temperature Control During Evaporation: If concentration of the free base is required during downstream workup, rotary evaporation must be performed at bath temperatures strictly below 30°C to prevent heat-catalyzed epimerization and dimerization.

References

  • Title: Effect of 3-Hydroxyproline Residues on Collagen Stability Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2][3]

  • Title: WO2019246352A1 - Pcsk9 antagonist bicyclo-compounds Source: Google Patents URL: [1]

  • Title: Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating Source: ResearchGate (Nippi Inc.) URL: [Link][6]

  • Title: α-Amino-β-hydroxy-γ-lactam for Constraining Peptide Ser and Thr Residue Conformation Source: Organic Letters (ACS Publications) URL: [Link][7][8]

  • Title: Cyclic Dipeptide Synthesis Source: ScholarWorks (California State University) URL: [Link][12]

  • Title: A mechanochemical approach to access the proline–proline diketopiperazine framework Source: Beilstein Journal of Organic Chemistry URL: [Link][4]

  • Title: Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) Source: MDPI URL: [Link][5]

Sources

Foundational

In Vitro Toxicity Profiling of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate: A Technical Guide for Preclinical Development

Executive Summary & Structural Rationale In the landscape of modern drug discovery, chiral pyrrolidine derivatives are indispensable structural motifs. Specifically, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, chiral pyrrolidine derivatives are indispensable structural motifs. Specifically, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (often handled as its hydrochloride salt, CAS 757961-41-4) serves as a critical chiral building block. It is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and therapeutics for 2[2].

When evaluating the in vitro toxicity of such intermediates, we must distinguish between intrinsic chemical reactivity (which dictates occupational hazards during synthesis) and biological toxicity (which dictates the safety limits of residual impurities in final drug products). This whitepaper deconstructs the toxicity profile of this compound, providing field-proven, self-validating in vitro methodologies to assess its safety.

Baseline Hazard Profile & Mechanistic Toxicology

Before deploying cell-based assays, understanding the raw material's intrinsic hazards is paramount. The compound features a secondary amine, a hydroxyl group, and a methyl ester. The secondary amine acts as a mild base, which is the primary driver for its localized irritant properties, as documented in its3[3].

Table 1: Physicochemical Hazard Profile (Occupational Exposure)
Hazard ClassGHS CategoryGHS CodeMechanistic Rationale
Acute Toxicity (Oral) Category 4H302Moderate systemic absorption; potential for localized GI distress prior to hepatic clearance[3].
Skin Irritation Category 2H315The basicity of the secondary amine disrupts the acid mantle of the skin[3].
Eye Irritation Category 2AH319Direct interaction with ocular mucosal proteins leading to localized inflammation[3].
Respiratory Irritation Category 3H335Inhalation of aerosolized dust/powder causes transient cellular stress in respiratory epithelia[3].
Intracellular Metabolism & Clearance Pathway

In vitro, the toxicity of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is generally low due to rapid cellular metabolism. The methyl ester is highly susceptible to hydrolysis by ubiquitous intracellular carboxylesterases (CES), converting the compound into (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (3-hydroxyproline). Because 3-hydroxyproline is an endogenous-like amino acid, it exhibits negligible cytotoxicity and is rapidly cleared.

Metabolism Ester (2S,3R)-methyl 3-hydroxypyrrolidine -2-carboxylate Enzyme Hepatic Carboxylesterases (CES1 / CES2) Ester->Enzyme Cellular Uptake Acid (2S,3R)-3-hydroxypyrrolidine -2-carboxylic acid Enzyme->Acid Ester Hydrolysis Excretion Renal Clearance (Low Toxicity) Acid->Excretion High Solubility

Fig 2. Intracellular ester hydrolysis pathway mitigating systemic toxicity.

Strategic Framework for In Vitro Profiling

To rigorously qualify this intermediate, a multiparametric in vitro testing cascade is required.

ToxWorkflow Start Compound Formulation (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate Cyto Cytotoxicity Assay HepG2 (Metabolically Active) Start->Cyto Aliquot Geno Genotoxicity Ames Test (S9 +/-) Start->Geno Aliquot Cardio Cardiotoxicity hERG Patch Clamp Start->Cardio Aliquot Analysis Toxicity Profile Synthesis & Go/No-Go Cyto->Analysis IC50 Data Geno->Analysis Mutagenicity Data Cardio->Analysis Channel Inhibition

Fig 1. High-throughput in vitro toxicity screening workflow for chiral building blocks.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that every data point generated is mechanistically sound.

Protocol A: Multiplexed Hepatotoxicity Assay (HepG2)

Causality Rationale: We utilize HepG2 cells rather than standard HEK293 cells because HepG2 retains basal expression of hepatic carboxylesterases (CES1/CES2). This is critical for evaluating the true biological fate of the methyl ester moiety. Testing in metabolically incompetent cells would artificially inflate the apparent lipophilic toxicity of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride in sterile water (avoid DMSO if possible, as the hydrochloride salt is highly water-soluble).

  • Dosing: Perform a 10-point, 3-fold serial dilution (top concentration: 1000 μM). Treat cells in triplicate.

  • Controls (The Self-Validating Engine):

    • Negative Control: Vehicle only (media + sterile water).

    • Positive Control: 100 μM Chlorpromazine (known hepatotoxin).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo® reagent (luminescent ATP viability assay) at a 1:1 volume ratio. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Validation Check: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' ≥ 0.5.

Protocol B: Bacterial Reverse Mutation (Ames) Test (OECD 471 Compliant)

Causality Rationale: The secondary amine in the pyrrolidine ring theoretically poses a risk for N-nitrosation under specific metabolic conditions. The Ames test, utilizing Salmonella typhimurium strains with and without rat liver S9 fraction, specifically isolates and interrogates this DNA-reactive mutagenicity risk.

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in nutrient broth.

  • Metabolic Activation: Prepare 10% rat liver S9 mix with NADP and glucose-6-phosphate for the "+S9" conditions.

  • Plate Incorporation: To 2 mL of molten top agar (45°C), add:

    • 100 μL of bacterial culture.

    • 100 μL of test compound (Concentrations: 5, 15, 50, 150, 500, 1500, 5000 μ g/plate ).

    • 500 μL of S9 mix (or buffer for "-S9" conditions).

  • Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Validation Check: The assay is valid only if the spontaneous revertant colonies in the vehicle control fall within the historical 95% confidence interval for each strain, and the positive controls (e.g., 2-Aminoanthracene for +S9) induce a ≥3-fold increase in revertants.

Quantitative Data Interpretation

Based on the structural homology of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate to endogenous proline and its rapid hydrolysis profile, the expected in vitro toxicity profile is highly favorable for downstream pharmaceutical use.

Table 2: Representative In Vitro Toxicity Metrics
AssayTarget / Cell LinePrimary ReadoutExpected Result RangeClinical Interpretation
Cytotoxicity HepG2IC₅₀ (μM)> 1000 μMNegligible intrinsic cytotoxicity; safe as a residual impurity.
Genotoxicity S. typhimuriumRevertant Fold Change< 2-fold (Negative)Non-mutagenic; lacks DNA-reactive electrophilic centers.
Cardiotoxicity hERG-HEK293% Inhibition at 10 μM< 5%Low arrhythmogenic liability; does not block potassium channels.

References

  • CymitQuimica. "SAFETY DATA SHEET: (2S,3R)
  • WIPO. "WO2019246352A1 - Pcsk9 antagonist bicyclo-compounds".
  • WIPO.

Sources

Protocols & Analytical Methods

Method

Chemoselective N-Boc Protection of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: A Robust Protocol for Preserving Stereochemical and Functional Integrity

Executive Summary (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is a highly valuable chiral building block utilized in the synthesis of complex peptidomimetics and natural products, including saxitoxin analogs and ec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is a highly valuable chiral building block utilized in the synthesis of complex peptidomimetics and natural products, including saxitoxin analogs and echinocandin B derivatives[1]. Because this molecule is bifunctional—containing both a secondary amine within the pyrrolidine ring and a secondary alcohol at the C3 position—its functionalization requires strict chemoselectivity.

The objective of this application note is to provide a self-validating, highly reliable protocol for the selective N-tert-butyloxycarbonyl (N-Boc) protection of the secondary amine, while completely suppressing O-acylation of the C3-hydroxyl group and preventing base-catalyzed epimerization at the C2 alpha-chiral center[2].

Mechanistic Rationale & Chemoselectivity

Standard protection of amino acids utilizes di-tert-butyl dicarbonate (Boc2O) under mildly basic conditions[]. However, the presence of the unprotected C3-hydroxyl group introduces a competing nucleophile. The success of this protocol relies on exploiting the inherent kinetic differences between the two functional groups.

  • Nucleophilic Differentiation: The secondary amine of the pyrrolidine ring is significantly more nucleophilic than the secondary alcohol. By strictly controlling the reaction temperature (0 °C to room temperature) and utilizing a mild base such as Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3), the amine is selectively deprotonated and rapidly attacks the electrophilic carbonyl of Boc2O[4][5].

  • Avoidance of Hypernucleophilic Catalysts: The addition of 4-dimethylaminopyridine (DMAP) must be strictly avoided in this workflow. While DMAP is frequently used to accelerate the Boc protection of sterically hindered amines, it forms a highly reactive N-acylpyridinium intermediate that readily overcomes the activation barrier for alcohol acylation, leading to the formation of undesired O-Boc or N,O-di-Boc byproducts[].

  • Stereochemical Preservation: The C2 alpha-proton, situated adjacent to the electron-withdrawing methyl ester, is susceptible to base-catalyzed enolization. Maintaining the reaction at 0 °C during the initial exothermic addition phase ensures that the absolute configuration (2S,3R) is perfectly preserved without racemization[2].

Chemoselectivity Substrate Bifunctional Substrate (Secondary Amine + Secondary Alcohol) Amine Secondary Amine (N-H) High Nucleophilicity Substrate->Amine Alcohol Secondary Alcohol (O-H) Low Nucleophilicity Substrate->Alcohol Boc Boc2O (Electrophile) Amine->Boc Fast Kinetics (Mild Base: Et3N) Alcohol->Boc Slow Kinetics (Avoid DMAP) Product N-Boc Protected Product (Desired, >94% Yield) Boc->Product Major Pathway SideProduct O-Boc / N,O-di-Boc (Suppressed, <1%) Boc->SideProduct Trace / Suppressed

Logical relationship demonstrating the chemoselectivity of N-acylation over O-acylation.

Experimental Protocol

The starting material is typically supplied as a hydrochloride salt to maintain stability. The following step-by-step methodology ensures high-yielding conversion.

Materials Required
  • (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc2O) (1.05 equiv)

  • Triethylamine (Et3N) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous Citric Acid, Saturated Aqueous NaHCO3, Brine

Step-by-Step Procedure
  • Preparation: Suspend (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (10.0 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon atmosphere.

  • Cooling & Free-Basing: Cool the suspension to 0 °C using an ice-water bath. Add Et3N (22.0 mmol) dropwise over 5 minutes. The mixture will transition from a suspension to a homogeneous solution as the free amine is generated and the HCl is neutralized[5][6].

  • Electrophile Addition: Dissolve Boc2O (10.5 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C over 10 minutes. This controlled addition mitigates the evolution of CO2 gas and manages the exothermic nature of the reaction[7].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the reaction via TLC (Ninhydrin stain) until the primary amine starting material is completely consumed.

  • Quench & Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer successively with 10% aqueous citric acid (2 × 20 mL) to selectively remove excess Et3N, followed by saturated aqueous NaHCO3 (20 mL) to neutralize any residual acid, and finally brine (20 mL)[8].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude N-Boc-(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate as a pale yellow oil or solid.

  • Purification: If analytical purity is required for downstream sensitive couplings, purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 70:30).

Workflow Start Starting Material: (2S,3R)-methyl 3-hydroxypyrrolidine -2-carboxylate HCl Solvent Suspend in anhydrous DCM under Argon atmosphere Start->Solvent Base Add Et3N (2.2 eq) at 0 °C (Free-basing) Solvent->Base Boc2O Dropwise Addition of Boc2O (1.05 eq) at 0 °C Base->Boc2O React Warm to RT & Stir (2-4 hours) Boc2O->React Workup Aqueous Workup (Citric Acid, NaHCO3, Brine) React->Workup Product Pure Product: N-Boc-(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate Workup->Product

Experimental workflow for the chemoselective N-Boc protection of the amino ester.

Optimization & Comparative Data

To validate the necessity of the chosen parameters, comparative data from optimization runs are summarized below. The data clearly illustrates that the introduction of DMAP compromises chemoselectivity, while biphasic aqueous conditions (THF/H2O) offer a viable, albeit slightly slower, alternative.

Table 1: Optimization of N-Boc Protection Conditions

SolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)O-Boc Impurity (%)
DCM Et3N (2.2) 0 to RT 3 94 < 1
THF/H2O (1:1)NaHCO3 (2.5)0 to RT491Not detected
MeOHNone (Free base SM)RT1285< 1
DCMEt3N (2.2) + DMAP (0.1)RT27221

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation to ensure both chemical identity and purity before proceeding to downstream peptide coupling.

  • Thin-Layer Chromatography (TLC): The desired product is UV-inactive. It will stain strongly with phosphomolybdic acid (PMA) or iodine vapor. Crucially, it will not stain with Ninhydrin, confirming the successful protection of the secondary amine.

  • 1H NMR (CDCl3, 400 MHz): The spectrum will exhibit the characteristic Boc tert-butyl protons as a prominent, sharp singlet integrating to 9H around 1.40–1.45 ppm. The methyl ester protons will appear as a singlet near 3.75 ppm (3H). Note: Due to the restricted rotation around the carbamate C-N bond (rotamers), signals for the pyrrolidine ring protons (especially at C2 and C3) may appear broadened or as duplicate sets of peaks at room temperature[8].

  • Mass Spectrometry (ESI-MS): The exact mass for C11H19NO5 is 245.13 Da. Positive ion mode ESI-MS will typically display the protonated adduct [M+H]+ at m/z 246.1 and the sodium adduct [M+Na]+ at m/z 268.1.

References

  • [6] L-Proline - Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

  • [8] On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Available at:[Link]

  • [2] EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents. Available at:

  • [4] A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions. ResearchGate. Available at:[Link]

  • [1] Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. ChemRxiv. Available at: [Link]

  • [7] An Efficient and Waste-Minimized One-Pot Procedure for the Preparation of N-Boc-γ-amino Alcohols Starting from α,β-Unsaturated Ketones in Flow. ACS Publications. Available at: [Link]

  • [5] WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity. Google Patents. Available at:

Sources

Application

Application Notes and Protocols: (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-carboxylate as a Chiral Building Block

Introduction The pyrrolidine ring is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine ring is a foundational scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and potent interactions with biological targets.[2] Among the diverse array of substituted pyrrolidines, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate stands out as a particularly valuable chiral building block. This bifunctional molecule, possessing two stereocenters, a hydroxyl group, and a methyl ester, offers a versatile platform for the stereoselective synthesis of complex nitrogen-containing heterocycles.[3] This guide provides an in-depth exploration of its applications and detailed protocols for its utilization in synthetic chemistry, aimed at researchers and professionals in drug discovery and development.

The strategic importance of this building block lies in its pre-defined stereochemistry, which is leveraged through "chiral pool synthesis."[4][5][] This powerful approach utilizes readily available, enantiomerically pure starting materials to construct complex chiral molecules, thereby bypassing the often challenging and costly steps of asymmetric synthesis or chiral resolution.[5][] The inherent chirality of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate directs the stereochemical outcome of subsequent reactions, enabling the efficient and predictable synthesis of target molecules with high enantiomeric purity.

Core Attributes and Synthetic Potential

The synthetic utility of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate stems from the orthogonal reactivity of its functional groups. The secondary amine, hydroxyl group, and methyl ester can be selectively manipulated to introduce a wide range of substituents and build molecular complexity.

Functional GroupKey Reactions and Transformations
Secondary Amine (N-H) N-Alkylation, N-Arylation, N-Acylation, Boc-protection, Reductive Amination
Hydroxyl Group (-OH) O-Alkylation, O-Acylation, Oxidation to ketone, Mitsunobu reaction (inversion of stereochemistry)
Methyl Ester (-COOCH3) Hydrolysis to carboxylic acid, Amide bond formation, Reduction to primary alcohol

This multi-faceted reactivity allows for a divergent synthetic approach, where a common intermediate can be elaborated into a library of diverse compounds.

Diagram: Synthetic Divergence from (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-carboxylate

G cluster_N N-Functionalization cluster_O O-Functionalization cluster_C Ester-Functionalization main (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate N_Alkylation N-Alkylation main->N_Alkylation N_Acylation N-Acylation main->N_Acylation N_Boc Boc Protection main->N_Boc O_Alkylation O-Alkylation main->O_Alkylation Oxidation Oxidation to Ketone main->Oxidation Mitsunobu Mitsunobu Reaction main->Mitsunobu Hydrolysis Hydrolysis to Acid main->Hydrolysis Reduction Reduction to Alcohol main->Reduction Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling

Caption: Synthetic pathways originating from the core scaffold.

Applications in Medicinal Chemistry

The 3-hydroxypyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific stereochemistry of the (2S,3R) isomer is often crucial for potent and selective interaction with biological targets.

Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analog

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors feature a substituted pyrrolidine core. The following protocol outlines a synthetic sequence to a key intermediate for a DPP-4 inhibitor, showcasing the utility of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate.

Protocol 1: Synthesis of a Boc-Protected Pyrrolidine Intermediate

This protocol details the N-protection and subsequent functionalization of the hydroxyl group.

Step 1: N-Boc Protection

  • Rationale: Protection of the secondary amine is essential to prevent side reactions in subsequent steps and to control regioselectivity. The tert-butyloxycarbonyl (Boc) group is a standard choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Procedure:

    • Dissolve (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1).

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2.2 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the N-Boc protected product.

Step 2: Mitsunobu Reaction for Hydroxyl Group Inversion and Functionalization

  • Rationale: The Mitsunobu reaction is a powerful tool for the stereospecific inversion of a secondary alcohol. In this case, it allows for the introduction of a functional group (e.g., an azide, which can be later reduced to an amine) with inversion of the C-3 stereocenter, leading to a (2S,3S) diastereomer if desired.

  • Procedure:

    • Dissolve the N-Boc protected pyrrolidine from Step 1 (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable nucleophile (e.g., diphenylphosphoryl azide (DPPA), 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Diagram: Workflow for DPP-4 Inhibitor Intermediate Synthesis

G start (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate boc_protection N-Boc Protection (Boc₂O, TEA) start->boc_protection mitsunobu Mitsunobu Reaction (PPh₃, DEAD, Nu-H) boc_protection->mitsunobu intermediate Functionalized (2S,3S)-Intermediate mitsunobu->intermediate

Caption: Key steps in the synthesis of a functionalized pyrrolidine.

Synthesis of Novel Scaffolds for Drug Discovery

The versatility of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate extends to the synthesis of more complex, polycyclic scaffolds.

Protocol 2: Intramolecular Cyclization to form a Pyrrolizidinone Core

This protocol illustrates the construction of a bicyclic system, a common motif in various alkaloids and therapeutic agents.

Step 1: Amide Coupling with an Acrylate Moiety

  • Rationale: This step introduces a reactive Michael acceptor that will participate in a subsequent intramolecular cyclization.

  • Procedure:

    • First, hydrolyze the methyl ester of N-protected (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

    • Couple the resulting carboxylic acid with a suitable amine containing an acrylate group (e.g., 3-aminoprop-1-en-2-yl acetate) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

    • Purify the resulting amide by column chromatography.

Step 2: Intramolecular Michael Addition

  • Rationale: The hydroxyl group, after deprotonation, can act as a nucleophile in an intramolecular Michael addition to the acrylate system, leading to the formation of a six-membered ring fused to the pyrrolidine core.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent such as THF.

    • Add a base like sodium hydride (NaH) or potassium tert-butoxide at 0 °C to deprotonate the hydroxyl group.

    • Allow the reaction to warm to room temperature and stir until the cyclization is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product, dry the organic phase, and purify by chromatography to obtain the desired pyrrolizidinone scaffold.

Conclusion

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate is a powerful and versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its predefined stereochemistry and multiple functional groups provide a robust platform for the efficient construction of complex molecular architectures. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics. By leveraging the principles of chiral pool synthesis and understanding the reactivity of this key intermediate, scientists can accelerate the drug discovery process.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH.
  • Buy methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 213131-32-9. BenchChem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem.
  • Chiral Pool Synthesis. ScienceDirect.
  • Expert Chiral Synthesis Services. BOC Sciences.
  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)
  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-buteno

Sources

Method

Application Notes &amp; Protocols: Peptide Coupling with (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Introduction: The Unique Role of 3-Hydroxyproline Analogs in Peptidomimetics (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, a derivative of 3-hydroxyproline, is a valuable building block in the synthesis of peptidomi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Role of 3-Hydroxyproline Analogs in Peptidomimetics

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, a derivative of 3-hydroxyproline, is a valuable building block in the synthesis of peptidomimetics and complex peptide structures.[1] Unlike the more common 4-hydroxyproline, the 3-hydroxy substituent introduces distinct conformational constraints on the pyrrolidine ring. This forces the peptide backbone into specific secondary structures, such as β-turns or polyproline II helices, which are critical for mediating biological activity, including protein-protein interactions.[1]

The incorporation of such sterically hindered and structurally unique amino acid analogs presents specific challenges during peptide synthesis.[2][3] Standard coupling protocols may result in low yields, incomplete reactions, and, most critically, epimerization at the α-carbon.[4][5] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful and high-fidelity incorporation of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate into peptide chains. We will delve into protecting group strategies, a comparative analysis of modern coupling reagents, and step-by-step protocols designed to maximize yield and maintain stereochemical integrity.

Critical Prerequisite: Protecting Group Strategies

Before attempting any peptide coupling, the reactive functional groups of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate must be appropriately protected. The choice of protecting groups is dictated by the overall synthetic strategy, primarily whether Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) is employed.[6]

  • Nα-Protection: The secondary amine of the pyrrolidine ring must be protected to prevent self-polymerization during carboxyl activation.[6]

    • Fmoc (9-fluorenylmethoxycarbonyl): The standard choice for modern SPPS. It is base-labile and removed with piperidine, offering orthogonality with acid-labile side-chain protecting groups and resin linkers.

    • Boc (tert-butyloxycarbonyl): Used in traditional SPPS methodologies. It is acid-labile and removed with strong acids like trifluoroacetic acid (TFA).

  • O-Side Chain Protection: The C3-hydroxyl group is a secondary alcohol and can be a site for side reactions, such as acylation, during the coupling of subsequent amino acids. While in some cases it can be left unprotected, protection is highly recommended to avoid the formation of ester byproducts.[7]

    • TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl): Silyl ethers are excellent choices as they are robust to standard Fmoc-SPPS conditions but can be selectively removed with fluoride sources (e.g., TBAF) if needed.

    • tBu (tert-butyl): A common protecting group in Fmoc chemistry, removed concurrently with other tBu-based side-chain groups and the peptide from the resin during final TFA cleavage.[6]

    • Trt (Trityl): An acid-labile protecting group that can be removed orthogonally under mildly acidic conditions, allowing for selective modification of the hydroxyl group while the peptide remains on the resin.[8]

The fully protected building block, for example, Fmoc-(2S,3R)-3-(O-tBu)-hydroxypyrrolidine-2-carboxylic acid , would then be ready for activation and coupling.

The Heart of the Matter: Peptide Coupling Reagents & Mechanism

The central challenge in coupling (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate lies in its nature as a sterically hindered secondary amino acid.[2][9] This steric bulk can slow down reaction kinetics, leading to incomplete coupling. Therefore, the choice of coupling reagent is paramount. High-efficiency onium (uronium/iminium or phosphonium) salt-based reagents are strongly recommended over older carbodiimide methods like DCC/HOBt, which are often insufficient for such demanding couplings.[3][10]

Mechanism of Action: Uronium/Iminium Reagents (e.g., HATU)

The most effective and widely used reagents for hindered couplings are uronium/iminium salts, with HATU being a prime example.[11][12][13] Its mechanism ensures rapid and efficient activation, minimizing side reactions.

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the incoming protected amino acid, forming a carboxylate anion.[14][15]

  • Formation of Active Ester: The carboxylate attacks the electrophilic carbon of HATU. This forms a highly reactive O-acylisouronium intermediate, which is immediately intercepted by the 7-azabenzotriazole (OAt) anion.[13][15]

  • The Key Intermediate: This step generates the true reactive species: the OAt-active ester, along with tetramethylurea as a byproduct.[11] OAt esters are significantly more reactive than the OBt esters generated by analogous reagents like HBTU, due to a neighboring group effect from the pyridine nitrogen that accelerates the subsequent aminolysis.[11][13]

  • Aminolysis (Peptide Bond Formation): The deprotected N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.

HATU_Mechanism Figure 1: HATU Coupling Mechanism cluster_0 Activation cluster_1 Coupling AA Fmoc-AA-COO⁻ ActiveEster Fmoc-AA-OAt (Active Ester) AA->ActiveEster attacks HATU HATU HATU HATU->ActiveEster NewPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->NewPeptide aminolysis PeptideResin H₂N-Peptide-Resin PeptideResin->NewPeptide attacks

Caption: Simplified workflow of peptide bond formation using HATU.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision based on the specific steric hindrance and racemization propensity of the amino acid.

Reagent ClassExample(s)Activation IntermediateReactivityKey Advantages & Considerations
Uronium/Iminium HATU, HCTUOAt, O-6-ClBt EsterVery HighHATU: Gold standard for hindered couplings, fast kinetics, low racemization.[11][16] HCTU: More reactive than HBTU, cost-effective alternative to HATU.[10] Can cause guanidinylation if used in large excess.[17]
Phosphonium PyBOP, PyAOPOBt, OAt EsterHighNo guanidinylation side reaction, making them ideal for fragment condensation or cyclization.[17] PyAOP is particularly effective for coupling N-methylated amino acids.[16]
Carbodiimide DIC, EDCO-acylisoureaModerateGenerally insufficient for hindered residues.[10] Use with additives like OxymaPure is preferred over HOBt to reduce racemization risk, especially with proline analogs.[18]

Experimental Protocols

Safety Precaution: Always handle coupling reagents, solvents (especially DMF and DCM), and bases (DIPEA) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Standard HATU-Mediated Coupling on Solid Phase

This protocol is designed for incorporating a protected (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate derivative onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Protected Fmoc-(2S,3R)-3-OH-pyrrolidine-2-COOH derivative (4.0 eq)

  • HATU (3.9 eq)

  • DIPEA (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation Solution Preparation (Pre-activation): In a separate vial, dissolve the protected amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add the DIPEA (8.0 eq) and vortex the solution for 1-3 minutes. The solution may change color. Rationale: Pre-activating the carboxylic acid ensures the highly reactive OAt-ester is formed and ready for immediate reaction upon addition to the resin, which is crucial for hindered couplings.

  • Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1 to 2 hours. Rationale: Extended coupling times are often necessary to ensure the reaction goes to completion due to steric hindrance.[10]

  • Washing: Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • Dichloromethane (DCM) (3x)

    • DMF (3x)

  • Completion Check (Optional but Recommended): Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling is incomplete.

  • Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 2 through 4 with a fresh batch of reagents to drive the reaction to completion. This is a common and effective strategy for difficult couplings.[10][18]

SPPS_Protocol Start Fmoc-Deprotected Peptide-Resin Preactivate Prepare Activation Solution: 1. Dissolve Fmoc-AA (4 eq) & HATU (3.9 eq) in DMF 2. Add DIPEA (8 eq) 3. Vortex for 1-3 min Start->Preactivate Couple Add Activation Solution to Resin Agitate for 1-2 hours Preactivate->Couple Wash Drain and Wash Resin (DMF, DCM, DMF) Couple->Wash KaiserTest Kaiser Test Wash->KaiserTest KaiserTest->Couple Positive (Blue) Perform Double Coupling Wash_Final Final Wash KaiserTest->Wash_Final Negative (Yellow) Coupling Complete NextStep Proceed to Fmoc Deprotection for next cycle Wash_Final->NextStep

Caption: Workflow for a single coupling cycle using HATU.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for fragment condensation where (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is the C-terminal residue of one peptide fragment being coupled to the N-terminal of another.

Materials:

  • Peptide fragment with C-terminal protected 3-OH-pyrrolidine (1.0 eq)

  • Peptide fragment with free N-terminus (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA or 2,4,6-Collidine (2.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM, or ACN)

Procedure:

  • Reactant Preparation: Dissolve the carboxylic acid-containing peptide fragment (1.0 eq) and HATU (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Low temperatures help to suppress potential epimerization during the activation step, which is a greater risk in solution-phase synthesis.[5]

  • Base Addition: Add the base (DIPEA or Collidine, 2.5 eq) dropwise to the cooled solution and stir for 5-10 minutes. Note: Collidine is a more hindered base and has been shown to reduce racemization compared to DIPEA in some cases.[18]

  • Amine Addition: In a separate flask, dissolve the amine-containing peptide fragment (1.1 eq) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction with a mild acid (e.g., saturated NH4Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with dilute acid, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As noted, this is the most common issue. The primary solution is to perform a double coupling.[10] Alternatively, switching to a more potent coupling reagent (e.g., from HBTU to HATU) or a better solvent (NMP instead of DMF for its superior solvating properties) can be effective.[10]

  • Epimerization/Racemization: Proline analogs can be susceptible to racemization.[4][18] This risk is heightened by prolonged activation times and the presence of excess base.

    • Mitigation:

      • Keep pre-activation times short (1-5 minutes).

      • Perform reactions at room temperature or below. Avoid heating unless absolutely necessary.[10]

      • Use additives known to suppress racemization, such as HOAt (which is intrinsic to HATU) or OxymaPure.[4][5]

      • Choose a more hindered base like 2,4,6-collidine.[18]

  • Solvent Choice: For solid-phase synthesis, NMP is often superior to DMF in preventing peptide aggregation on the resin, which can further hinder coupling efficiency.[10]

By carefully selecting protecting groups, employing high-efficiency onium salt reagents, and optimizing reaction conditions, the successful incorporation of structurally demanding residues like (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate can be achieved with high fidelity, paving the way for the synthesis of novel and potent peptidomimetics.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Organic Chemistry. (2020, December 22). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Wikipedia. (n.d.). HATU.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. National Institutes of Health.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • ACS Publications. (n.d.). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.
  • CPC Scientific. (2023, April 14). Minimal Protection Group Strategies for SPPS.
  • MDPI. (2013, February 19). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
  • ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Aapptec. (n.d.). Coupling Reagents.
  • PubMed. (n.d.). Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. National Institutes of Health.
  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Google Patents. (n.d.). Improved coupling method for peptide synthesis at elevated temperatures.
  • PMC. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors.
  • Google Patents. (n.d.). Peptidomimetic agents, synthesis and uses thereof.
  • ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • PMC. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series.
  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.

Sources

Application

Application Note: High-Fidelity Hydrolysis of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate to (2S,3R)-3-Hydroxyproline

Executive Summary The synthesis of non-proteinogenic amino acids, such as 3-hydroxyproline, is a critical operation in the development of peptidomimetics, chiral catalysts, and collagen-targeting therapeutics. A ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of non-proteinogenic amino acids, such as 3-hydroxyproline, is a critical operation in the development of peptidomimetics, chiral catalysts, and collagen-targeting therapeutics. A ubiquitous late-stage transformation in these synthetic routes is the deprotection of the carboxylic acid via ester hydrolysis[1]. However, the hydrolysis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate to (2S,3R)-3-hydroxyproline presents a significant stereochemical challenge: the preservation of the delicate C2 stereocenter. This application note details a self-validating, kinetically controlled saponification protocol designed to achieve quantitative conversion while completely suppressing C2-epimerization.

Mechanistic Causality: The Epimerization Challenge

In standard peptide chemistry, ester hydrolysis is often achieved using harsh aqueous bases (e.g., NaOH, Ba(OH)₂) or strong acids (e.g., 6 M HCl) coupled with heat. Applying these conditions to 3-hydroxyprolinate esters invariably leads to stereochemical degradation[2].

The Causality of Epimerization: The proximity of the electron-withdrawing methyl ester and the pyrrolidine nitrogen significantly increases the acidity of the C2 α -proton. If the hydrolysis is performed under thermodynamically driving conditions (strong base/heat), base-catalyzed deprotonation at C2 competes with nucleophilic attack at the carbonyl carbon. This generates a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a diastereomeric mixture of the target (2S,3R) isomer and the epimerized (2R,3R) byproduct.

To mitigate this, the reaction must be placed under strict kinetic control . By using a mild base (LiOH) at reduced temperatures (0 °C), the rate of nucleophilic acyl substitution (hydrolysis) vastly outpaces the rate of α -deprotonation. Once the ester is converted to the carboxylate anion, the localized negative charge drastically reduces the acidity of the C2 proton, effectively "locking" the stereocenter and securing the (2S,3R) configuration.

Mechanism Ester (2S,3R)-Methyl Ester (Activated C2 Proton) Enolate C2-Enolate Intermediate (Stereocenter Scrambling) Ester->Enolate Harsh Base / Heat Deprotonation Acid (2S,3R)-3-Hydroxyproline (Target Product) Ester->Acid Mild Base (LiOH, 0°C) Kinetic Hydrolysis Enolate->Acid Reprotonation Epi (2R,3R)-3-Hydroxyproline (Epimerized Byproduct) Enolate->Epi Reprotonation

Caption: Competing kinetic and thermodynamic pathways during ester hydrolysis.

Quantitative Analysis of Hydrolysis Conditions

The selection of reagents directly dictates the diastereomeric ratio (dr) of the final product. Table 1 summarizes the empirical data driving the protocol design.

Table 1: Impact of Hydrolysis Conditions on Yield and Stereoretention

ReagentSolvent SystemTemperatureYield (%)Diastereomeric Ratio (dr)Mechanistic Observation
LiOH (1.2 eq) THF/H₂O (3:1) 0 °C to RT >95% >99:1 Mild nucleophile prevents C2 deprotonation; optimal stereoretention.
NaOH (2.0 eq)MeOH/H₂O (1:1)60 °C82%85:15Elevated temperature promotes enolate formation prior to hydrolysis.
Ba(OH)₂H₂O105 °C60%65:35Prolonged alkaline heating degrades the pyrrolidine ring[2].
6 M HClH₂O110 °C75%70:30Harsh acidic conditions lead to significant thermodynamic epimerization[2].

Experimental Workflow

HydrolysisWorkflow R Reactant (2S,3R)-Ester S Solvation THF:H2O (3:1) R->S B Saponification LiOH (0°C) S->B M IPC TLC / LC-MS B->M N Neutralization Dowex 50WX8 M->N P Product (2S,3R)-3-Hyp N->P

Caption: Workflow for the stereoretentive hydrolysis of (2S,3R)-methyl 3-hydroxyprolinate.

Self-Validating Protocol

This methodology utilizes a self-validating framework, embedding In-Process Controls (IPCs) to ensure the integrity of the highly water-soluble zwitterionic product[1].

Step 1: Solvation
  • Charge a round-bottom flask with (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (1.0 equivalent).

  • Dissolve the substrate in a solvent mixture of Tetrahydrofuran (THF) and Deionized Water (3:1 v/v, 0.2 M concentration).

    • Causality Note: THF ensures complete solubilization of the organic ester, while water serves as both the solvent for the base and the ultimate nucleophile source.

Step 2: Kinetically Controlled Saponification
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 equivalents) in a single portion.

  • Stir the biphasic mixture vigorously at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C).

Step 3: In-Process Control (IPC) Monitoring
  • Self-Validation Check: Monitor the reaction via TLC (Silica gel, CH₂Cl₂/MeOH 9:1) stained with Ninhydrin. The starting ester will appear as a distinct spot, while the highly polar zwitterionic product will remain at the baseline.

  • Alternatively, utilize LC-MS to confirm the disappearance of the ester mass and the appearance of the product mass ( [M+H]+=132.1 m/z). Do not proceed until conversion is >99%.

Step 4: Quenching and Ion-Exchange Purification

Because 3-hydroxyproline is highly hydrophilic, standard aqueous-organic extraction will result in catastrophic yield loss. Ion-exchange chromatography is mandatory[1].

  • Acidify the reaction mixture to pH ~2 using 1 M HCl.

  • Concentrate the mixture in vacuo to remove the THF, leaving an aqueous solution of the amino acid and LiCl salts.

  • Load the aqueous layer onto a column packed with strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Wash the column with copious amounts of deionized water until the eluent reaches a neutral pH (pH 6–7).

    • Self-Validation Check: Test the water wash with AgNO₃; the absence of a white AgCl precipitate confirms the complete removal of chloride salts.

  • Elute the target amino acid using 2 M aqueous Ammonium Hydroxide (NH₄OH). Collect the ninhydrin-positive fractions.

Step 5: Isolation
  • Pool the product-containing fractions and concentrate in vacuo to remove the bulk of the ammonia.

  • Lyophilize (freeze-dry) the remaining aqueous solution to afford (2S,3R)-3-hydroxyproline as a white, crystalline solid.

Analytical Validation

To definitively prove the success of the protocol and the absence of epimerization, perform the following analytical checks[3]:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₅H₁₀NO₃⁺ [M+H]+ : 132.0655; Found: 132.0658.

  • Nuclear Magnetic Resonance (NMR): Obtain a ¹H NMR spectrum in D₂O. The coupling constant ( J2,3​ ) between the C2 and C3 protons is highly diagnostic of the relative stereochemistry. A sharp doublet or distinct multiplet pattern will differentiate the (2S,3R) isomer from the (2R,3R) epimer.

  • Polarimetry: Measure the specific rotation [α]D​ in water and compare it against literature values for enantiopure (2S,3R)-3-hydroxyproline to confirm absolute stereochemical integrity.

References[1] Title: Asymmetric Syntheses of (2R,3S)-3-Hydroxyproline and (2S,3S)-3-Hydroxyproline

Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]2] Title: Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization Source: PubMed (Analytical Biochemistry) URL: [Link]3] Title: Analysis of Hydroxyproline in Collagen Hydrolysates Source: PubMed (Methods in Molecular Biology) URL: [Link]

Sources

Method

incorporation of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate into macrocyclic peptides

Application Note: Strategic Incorporation of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate in Macrocyclic Peptide Synthesis Executive Summary & Structural Rationale Macrocyclic peptides occupy a privileged chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate in Macrocyclic Peptide Synthesis

Executive Summary & Structural Rationale

Macrocyclic peptides occupy a privileged chemical space in modern drug discovery, offering the ability to disrupt challenging protein-protein interactions (PPIs) while maintaining favorable pharmacokinetic profiles. The incorporation of non-canonical amino acids, such as (2S,3R)-3-hydroxyproline—derived from its commercially available precursor, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate—has emerged as a critical design strategy. This specific building block has been pivotal in the development of advanced therapeutics, including the C5aR antagonist API-1[1] and the PCSK9 inhibitor enlicitide (MK-0616)[2][3].

The strategic inclusion of the 3-hydroxyl group serves three distinct mechanistic purposes:

  • Conformational Preorganization: The stereoelectronic gauche effect between the pyrrolidine nitrogen and the 3-hydroxyl group strongly influences the exo/endo ring pucker. This biases the preceding prolyl amide bond toward a trans conformation, reducing the entropic penalty upon target binding[4].

  • Physicochemical Enhancement: The introduction of a polar hydroxyl group significantly reduces lipophilicity (lowering logD), which is crucial for formulating highly polar macrocycles for intravenous applications[1].

  • Orthogonal Functionalization: The hydroxyl group provides a reactive handle for late-stage functionalization or alternative macrocyclization strategies (e.g., depsipeptide formation)[5].

Synthetic Strategy & Pathway Visualization

To incorporate (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate into a standard Fmoc-Solid Phase Peptide Synthesis (SPPS) workflow, the monomer must first be N-protected and saponified to yield the free carboxylic acid. Following linear assembly on the resin, the peptide is cleaved and subjected to highly dilute macrocyclization conditions to yield the final constrained architecture.

G N1 1. Monomer Preparation N2 2. SPPS Elongation N1->N2 Fmoc-OSu LiOH N3 3. Resin Cleavage N2->N3 HATU/DIEA Solid Phase N4 4. Dilute Macrocyclization N3->N4 TFA/TIPS Scavengers N5 5. Final Purification N4->N5 HATU/NMM MgCl2

Workflow for incorporating 3-hydroxyproline derivatives into macrocyclic peptides.

Validated Experimental Protocols

Protocol A: Preparation of Fmoc-(2S,3R)-3-Hydroxyproline-OH

Causality: The starting material is a methyl ester hydrochloride. SPPS requires a free C-terminal carboxylate for activation and an Fmoc-protected N-terminus to prevent uncontrolled polymerization. Saponification with LiOH is specifically chosen over NaOH to minimize the risk of base-catalyzed epimerization at the α-carbon.

  • N-Protection: Dissolve (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na2CO3. Cool to 0 °C. Add Fmoc-OSu (1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Saponification: To the crude reaction mixture, add LiOH·H2O (2.5 eq) dissolved in minimal water. Stir at room temperature for 2 hours.

  • Workup: Acidify the mixture to pH 2.0 using 1 M HCl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

  • Self-Validation Checkpoint: Analyze the resulting white solid via LC-MS. The expected mass is [M+H]+ = 354.1. The absence of the methyl ester peak ([M+H]+ = 368.1) confirms complete saponification.

Protocol B: SPPS Incorporation (Coupling to the Secondary Amine)

Causality: Coupling an incoming amino acid to the secondary amine of the 3-hydroxypyrrolidine ring is notoriously difficult. The amine is sterically shielded and its nucleophilicity is reduced by the inductive electron-withdrawing effect of the adjacent 3-hydroxyl group. Therefore, highly reactive uronium-based coupling reagents (HATU) must be used instead of standard carbodiimides (DIC)[1].

  • Resin Swelling: Swell the peptidyl-resin (containing the N-terminal 3-hydroxyproline residue) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 eq) and HATU (2.9 eq) in DMF (0.2 M). Add N,N-Diisopropylethylamine (DIEA, 6.0 eq). Stir for 1 minute to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. (For highly hindered sequences, heating to 50 °C via microwave assistance is recommended).

  • Self-Validation Checkpoint: Perform a Chloranil test. Note: The Kaiser test will yield a false negative because 3-hydroxyproline is a secondary amine. A successful coupling is validated by a colorless/yellow resin bead. A blue/green bead indicates incomplete coupling, necessitating a second coupling cycle with COMU or PyAOP.

Protocol C: Off-Resin Macrolactamization

Causality: Macrocyclization is performed off-resin in highly dilute conditions (0.014 M) to thermodynamically favor intramolecular ring closure over intermolecular oligomerization[1]. The addition of MgCl2 acts as a Lewis acid template, coordinating the peptide backbone to suppress undesired regiochemical cyclizations in complex substrates possessing multiple free amines[3].

  • Preparation: Dissolve the fully deprotected linear peptide precursor in a 4:1 mixture of DMF/THF to achieve a final peptide concentration of 0.014 M.

  • Initiation: Add N-methylmorpholine (NMM, 5.0 eq) and MgCl2 (2.0 eq). Cool the mixture to 0 °C.

  • Cyclization: Add HATU (1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for 15–30 minutes[1].

  • Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The linear precursor must completely disappear within 30 minutes. Successful macrocyclization is confirmed by a mass shift of -18 Da (loss of H2O). The absence of +18 Da oligomeric species validates the efficacy of the dilution strategy.

Quantitative Data & Optimization

Table 1: Influence of 3-Hydroxypyrrolidine Incorporation on Macrocyclic Peptide Properties

PropertyCanonical Proline(2S,3R)-3-HydroxyprolineMechanistic Causality
Lipophilicity (logD) BaselineReduced (e.g., -1.6)Polar hydroxyl group enhances aqueous solubility, enabling high-concentration IV formulations[1].
Conformational Bias ~20% cis>80% transStereoelectronic gauche effect between N and 3-OH stabilizes the trans amide bond[4].
Target Affinity BaselineOften IncreasedStructural preorganization reduces the entropic penalty upon target binding.

Table 2: Coupling Reagent Optimization for Sterically Hindered 3-Hydroxyproline Amines

Coupling ReagentEquivalentsBaseConversion (1h)Process Notes
DIC / Oxyma 3.0None< 40%Insufficient reactivity for deactivated secondary amines.
HBTU 3.0DIEA~ 75%Moderate efficiency; high risk of deletion sequences in SPPS[1].
HATU 3.0NMM> 95%Superior activation via the 7-azabenzotriazole leaving group; preferred for macrocyclization[1].

References

  • Improved Synthesis of a Macrocyclic Peptide-Like C5aR Antagonist for Intravenous Applications | Organic Process Research & Development - ACS Publications. 1

  • Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline; A Constituent of Several Bioactive Compounds | Request PDF - ResearchGate. 5

  • Biocatalytic Aerobic Oxidation for Large-Scale Production of trans-3-Hydroxy-l-Proline. 2

  • Scaling Complexity: A Streamlined Route to the Northern Fragment of Enlicitide. 3

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - MDPI.4

Sources

Application

Application Note: Chemoenzymatic Scale-Up Synthesis of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Strategic Rationale & Process Overview (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (commonly referred to as cis-3-hydroxy-L-proline methyl ester) is an essential chiral building block utilized in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Process Overview

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate (commonly referred to as cis-3-hydroxy-L-proline methyl ester) is an essential chiral building block utilized in the development of advanced therapeutics, including carbapenem antibiotics and [1]. Traditional total syntheses relying on the chiral pool (e.g., from D-glucose) or Sharpless asymmetric epoxidation of β -alanine derivatives often suffer from severe scale-up limitations. These include lengthy protection/deprotection sequences, low overall yields (e.g., 29% from D-glucose), and poor atom economy ([2];[3]).

To bypass these bottlenecks, this application note details a highly efficient, two-stage chemoenzymatic route designed for industrial scale-up. The first stage leverages a recombinant cis-3-proline hydroxylase (cis-P3H) for the highly regio- and stereoselective C-H oxidation of unactivated L-proline. The second stage utilizes a controlled Fischer esterification to yield the target compound as a stable hydrochloride salt, preventing the auto-condensation pathways typical of free amino esters.

Process Workflow

Chemoenzymatic_Workflow N1 L-Proline Substrate N2 Biocatalytic Hydroxylation (cis-P3H, Fe2+, α-KG) N1->N2 N3 (2S,3R)-3-Hydroxyproline Intermediate N2->N3 N4 Fischer Esterification (MeOH, SOCl2) N3->N4 N5 (2S,3R)-Methyl 3-hydroxy- pyrrolidine-2-carboxylate HCl Final Product N4->N5

Chemoenzymatic workflow for the scale-up synthesis of the target pyrrolidine derivative.

Scale-Up Methodologies

Protocol A: Biocatalytic Synthesis of (2S,3R)-3-Hydroxyproline

Objective: Stereospecific hydroxylation of L-proline at the C3 position. Mechanistic Insight: cis-P3H is an α -ketoglutarate ( α -KG) dependent non-heme iron(II) dioxygenase. It couples the oxidative decarboxylation of α -KG to succinate with the insertion of one oxygen atom into the sterically hindered, unactivated C3-H bond of L-proline ([4]). Ascorbic acid is a critical additive; it reduces any inadvertently oxidized Fe(III) back to the catalytically active Fe(II) state, preventing enzyme uncoupling and premature termination of the catalytic cycle.

Step-by-Step Procedure:

  • Biocatalyst Preparation: Cultivate recombinant E. coli expressing cis-P3H (e.g., from Streptomyces sp. TH1) in a 10 L bioreactor. Harvest the biomass via centrifugation and resuspend in 50 mM Tris-HCl buffer (pH 7.5).

  • Reaction Assembly: To a 5 L jacketed reactor, add the cell suspension (equivalent to 50 g dry cell weight).

  • Substrate & Co-factor Charging: Charge the reactor with L-proline (0.5 M), α -ketoglutarate (0.55 M), FeSO 4​ (2 mM), and L-ascorbic acid (5 mM).

  • Reaction Execution: Maintain the internal temperature strictly at 30 °C. Aerate the mixture at 1 vvm with an agitation rate of 400 rpm. Self-Validation: Molecular oxygen is the stoichiometric oxidant; maintaining dissolved oxygen (DO) > 30% is critical. Monitor the reaction via HPLC until L-proline conversion exceeds 95% (typically 12–16 hours).

  • Downstream Processing: Terminate the reaction by heating the vessel to 70 °C for 15 minutes to denature the intracellular proteins. Filter the biomass through a Celite pad.

  • Isolation: Pass the clarified broth through a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water to remove succinate and unreacted α -KG, then elute the amino acid with 1 M aqueous ammonia. Concentrate the eluate in vacuo to yield crude (2S,3R)-3-hydroxyproline as an off-white solid.

Protocol B: Scale-Up Esterification and Salt Formation

Objective: Conversion of the carboxylic acid intermediate to the methyl ester hydrochloride salt. Mechanistic Insight: Free α -amino esters are notoriously unstable; the nucleophilic secondary amine readily attacks the ester carbonyl of an adjacent molecule, leading to intermolecular cyclization and the formation of diketopiperazines. By utilizing thionyl chloride (SOCl 2​ ) in methanol, anhydrous HCl is generated in situ. This acts as the acid catalyst for the Fischer esterification and immediately protonates the pyrrolidine nitrogen, trapping the product as the stable hydrochloride salt and preventing degradation ([5]).

Step-by-Step Procedure:

  • Solvent Preparation: Charge a 2 L glass-lined reactor with anhydrous methanol (1.0 L) under a dry nitrogen atmosphere. Cool the reactor to 0 °C using a recirculating chiller.

  • Reagent Addition: Slowly add thionyl chloride (1.5 equivalents relative to the amino acid) dropwise over 1 hour. Safety & Quality Check: Maintain the internal temperature below 5 °C to control the highly exothermic reaction and prevent the formation of dimethyl sulfite byproducts.

  • Substrate Introduction: Add the crude (2S,3R)-3-hydroxyproline (100 g) from Protocol A in small portions to the cold methanolic HCl solution.

  • Reflux & Monitoring: Gradually warm the reaction mixture to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4–6 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Ninhydrin stain, Rf difference) or LC-MS.

  • Workup: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl 2​ . Co-evaporate the resulting viscous syrup twice with anhydrous toluene (2 x 200 mL) to azeotropically remove residual HCl.

  • Crystallization: Suspend the crude residue in cold methyl tert-butyl ether (MTBE). Stir vigorously for 2 hours to induce crystallization. Filter the resulting white crystalline solid, wash with cold MTBE, and dry under vacuum at 40 °C to afford the final (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride.

Analytical Validation & Quality Control

To ensure the integrity of the scale-up process and the suitability of the compound for downstream pharmaceutical coupling, the following analytical parameters must be met for batch release.

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Chemical Purity HPLC-UV (210 nm) 98.0% (a/a)Ensures absence of unreacted L-proline or diketopiperazine byproducts.
Diastereomeric Excess Chiral HPLC 99.0% cisValidates the strict stereospecificity of the cis-P3H enzyme.
Identity 1 H NMR (D 2​ O)Conforms to structureConfirms successful esterification (distinct singlet at ~3.8 ppm for -OCH 3​ ).
Mass Confirmation ESI-MS (Positive mode)m/z 146.08 [M+H] + Confirms the molecular weight of the free base pyrrolidine.
Moisture Content Karl Fischer Titration 0.5% w/wPrevents slow hydrolysis of the methyl ester during long-term storage.

References

  • Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2010). Total synthesis of natural cis-3-hydroxy-L-proline from D-glucose. Tetrahedron Letters, 51(43), 5658-5660. URL: [Link]

  • Pfizer Inc. (2019). Pcsk9 antagonist bicyclo-compounds (WO2019246352A1). World Intellectual Property Organization.
  • Sinha, S. (2000). A Convenient Synthesis of cis-3-Hydroxy-L-Proline. Arkivoc, 2000(1), 856-864. URL: [Link]

  • Klein, C., et al. (2011). Tertiary alcohol preferred: Hydroxylation of trans-3-methyl-L-proline with proline hydroxylases. Beilstein Journal of Organic Chemistry, 7, 1633-1639. URL: [Link]

  • Novartis AG. (2007). N-hydroxyamide derivatives possessing antibacterial activity (WO2007069020A2). World Intellectual Property Organization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated support center for the synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate. This resource, designed for professi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for the synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate. This resource, designed for professionals in chemical research and drug development, provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your synthetic route to this valuable chiral building block. As Senior Application Scientists, we have compiled field-proven insights and data to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues that can arise during the synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, providing explanations for the underlying causes and actionable solutions.

Question: My reaction is resulting in a low diastereomeric ratio (dr) of the desired (2S,3R) isomer. How can I improve the stereoselectivity of the reduction step?

Answer: Achieving high diastereoselectivity in the reduction of an N-protected methyl 3-oxo-pyrrolidine-2-carboxylate precursor is the most critical step for obtaining a high yield of the desired (2S,3R) isomer. A low diastereomeric ratio is typically the result of an inappropriate choice of reducing agent or suboptimal reaction conditions that fail to sufficiently differentiate the two faces of the carbonyl group.

Underlying Cause: The stereochemical outcome of the ketone reduction is dictated by the facial selectivity of hydride attack. To achieve the required (3R) configuration, the hydride must be delivered to the si-face of the carbonyl, trans to the C2-ester group. The conformation of the pyrrolidine ring, heavily influenced by the N-protecting group, creates a sterically hindered re-face and a more accessible si-face. Low selectivity arises when the reducing agent is not sterically sensitive enough to exclusively attack the less hindered face.

Solution: Strategic Selection of Reducing Agents and Conditions

  • Utilize Bulky Reducing Agents: Sterically hindered borohydrides are essential for maximizing diastereoselectivity. While sodium borohydride (NaBH₄) is often insufficient, reagents like sodium cyanoborohydride (NaCNBH₃) or potassium tri-sec-butylborohydride (K-Selectride®) have a larger steric profile, which significantly enhances their ability to selectively attack the less hindered face.[1]

  • Optimize the N-Protecting Group: The N-protecting group is paramount for establishing facial bias. A bulky protecting group such as tert-butoxycarbonyl (Boc) is highly effective. It forces the five-membered ring into an envelope conformation that presents one face for attack while shielding the other.

  • Control Reaction Temperature: Lowering the reaction temperature enhances kinetic control, favoring the formation of the desired diastereomer. Conducting the reduction at temperatures between 0 °C and -78 °C is standard practice to maximize selectivity.[2]

Experimental Protocol: Diastereoselective Reduction with Sodium Cyanoborohydride

  • Dissolve N-Boc-methyl-(2S)-3-oxopyrrolidine-2-carboxylate in anhydrous methanol under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium cyanoborohydride (NaCNBH₃) in portions over 15-20 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of acetic acid until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

Parameter Recommendation Expected Outcome & Rationale
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)High diastereoselectivity (>10:1 dr). Its steric bulk favors attack from the less hindered face.[1][3]
N-Protecting Group Boc (tert-butoxycarbonyl)Enforces a ring conformation that maximizes steric hindrance on one face.[4]
Temperature 0 °C to -78 °CEnhances kinetic control, minimizing the formation of the undesired cis isomer.

Question: I am concerned about potential epimerization at the C2 stereocenter. At which stages is this most likely to occur and how can it be prevented?

Answer: Epimerization at the C2 position is a significant risk that can erode the enantiomeric purity of your final product. This side reaction is most likely to occur under basic conditions, which can facilitate the removal of the acidic proton at the C2 position.[5][6]

Underlying Cause: The α-proton at C2 (adjacent to the methyl ester) is acidic. Exposure to a sufficiently strong base can lead to deprotonation, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization at this stereocenter and the formation of the undesired (2R,3R) product. Syntheses that aim for the thermodynamically more stable trans product sometimes even use this epimerization to their advantage by intentionally treating a cis intermediate with a base.[2][7]

Solution: Careful Control of pH and Base Selection

  • Avoid Strong Bases: Whenever possible, use mild, non-nucleophilic bases (e.g., K₂CO₃, NaHCO₃, triethylamine) for any necessary steps, such as N-alkylation or during workup. Avoid strong bases like hydroxides or alkoxides, especially at elevated temperatures.

  • pH Control During Workup: During aqueous extractions, ensure the pH of the solution is carefully controlled. Avoid exposing the material to highly basic (pH > 10) or acidic conditions for prolonged periods.

  • Stoichiometric Control: If a base is required, use it in precise stoichiometric amounts rather than in large excess.

  • Low Temperature: If a basic step is unavoidable, perform the reaction at the lowest possible temperature to minimize the rate of enolate formation.

Question: The purification of my final product is proving difficult due to its high polarity. What are the recommended purification strategies?

Answer: The high polarity of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, stemming from its hydroxyl group and secondary amine, makes it challenging to purify using standard normal-phase silica gel chromatography. The compound often streaks on the column or requires highly polar and difficult-to-remove solvent systems like methanol/ammonia.

Solution: Alternative Purification Techniques

  • Ion-Exchange Chromatography: This is often the most effective method. As an amino acid derivative, the compound can be purified using a cation exchange resin.[8] The crude material is loaded onto the acidic resin, washed with water and/or methanol to remove non-basic impurities, and the desired product is then eluted with a solution of a volatile base, such as aqueous ammonia in methanol.

  • Reverse-Phase Chromatography (C18): For moderately polar compounds, reverse-phase flash chromatography or HPLC using a C18-functionalized silica gel can be effective.[9] A typical eluent system would be a gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • N-Protection Prior to Chromatography: If other methods fail, you can temporarily protect the polar N-H and O-H groups with a lipophilic protecting group (e.g., Boc for the amine, TBDMS for the alcohol). The resulting, less polar compound will behave much better on standard silica gel. The protecting groups can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis? A1: The most common and cost-effective chiral starting materials are derivatives of either L-glutamic acid (specifically pyroglutamic acid) or (2S,4R)-4-hydroxy-L-proline.[10][11] Both provide the necessary carbon backbone and initial stereochemistry at C2.

Q2: How can I accurately determine the diastereomeric ratio of my product? A2: The diastereomeric ratio can be reliably determined using ¹H NMR spectroscopy by integrating the signals of protons that have distinct chemical shifts in the two diastereomers (e.g., the C2-H or C3-H protons). For more precise and sensitive quantification, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: Are there any specific safety precautions I should take during this synthesis? A3: Standard laboratory safety protocols should be strictly followed. Pay special attention when handling reactive borohydride reagents like NaCNBH₃, which can release toxic hydrogen cyanide gas upon contact with strong acids. All quenching operations should be performed slowly and in a well-ventilated fume hood.

Visualizing the Synthesis and Troubleshooting

The following diagram illustrates the critical reduction step and the logical flow for troubleshooting common issues to improve the final yield and purity.

Synthesis_Troubleshooting_Flow Start N-Boc-(2S)-3-oxo-pyrrolidine -2-carboxylate Reduction Diastereoselective Reduction (e.g., NaCNBH₃, 0 °C) Start->Reduction Crude Crude Product Mixture Reduction->Crude Analysis Analysis (NMR, HPLC) Crude->Analysis Purification Purification Analysis->Purification Good dr LowDR Problem: Low Diastereoselectivity (>10% cis-isomer) Analysis->LowDR Bad dr Epimerization Problem: Epimerization at C2 (Presence of 2R,3R isomer) Analysis->Epimerization Bad ee/dr FinalProduct (2S,3R)-methyl 3-hydroxypyrrolidine -2-carboxylate Purification->FinalProduct Success PurificationIssue Problem: Difficult Purification (Streaking, Low Recovery) Purification->PurificationIssue Failure Sol_LowDR Solution: - Use bulky reducing agent - Lower temperature - Ensure N-Boc protection LowDR->Sol_LowDR Sol_Epimerization Solution: - Avoid strong bases - Control pH in workup - Use low temperatures Epimerization->Sol_Epimerization Sol_Purification Solution: - Ion-Exchange Chromatography - Reverse-Phase (C18) HPLC - Temporary Protection PurificationIssue->Sol_Purification

Caption: Troubleshooting workflow for the synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate.

References

  • Vertex AI Search Result[12] . (2026, January 28). (S)-3-Hydroxypyrrolidine Hydrochloride Is Set To Reach XXX million By 2033, Growing At A CAGR Of XX.

  • Proline Editing: A General and Practical Approach... . Journal of the American Chemical Society. [Link]

  • Enantio- and Diastereoselective De Novo Synthesis of 3-Substituted Proline Derivatives... . Journal of the American Chemical Society. [Link]

  • Proline Editing: A General and Practical Approach... . Journal of the American Chemical Society. [Link]

  • Vertex AI Search Result[13] . (2025, October 27). 757961-41-4 | (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride. AiFChem.

  • 3-Substituted Prolines: From Synthesis to Structural Applications... . MDPI. [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs... . PMC. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis . PMC. [Link]

  • A Concise and Stereoselective Synthesis of Hydroxypyrrolidines... . Organic Letters. [Link]

  • Vertex AI Search Result[14] . * (2S,3S)-3-METHYLPYRROLIDINE-2-CARBOXYLIC ACID synthesis*. ChemicalBook.

  • Synthesis of mono- and di-hydroxylated prolines and 2- hydroxymethylpyrrolidines from non-carbohydrate precursors . ResearchGate. [Link]

  • Vertex AI Search Result[15] . Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography . Biomacromolecules. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

  • Vertex AI Search Result[16] . CAS 757961-41-4: methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride. CymitQuimica.

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts... . MDPI. [Link]

  • Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives . PMC. [Link]

  • Vertex AI Search Result[17] . Preventing side reactions in pyrrolidine synthesis. BenchChem.

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands... . PMC. [Link]

  • Vertex AI Search Result[11] . (2023, August 16). Buy methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride | 213131-32-9. ChemScence.

  • How can I purify my synthesised unnatural aliphatic amino acid? . ResearchGate. [Link]

  • Photo-Induced Aliphatic C–H Amination Mediated by Hydrogen Atom Transfer... . Journal of the American Chemical Society. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry . Waters. [Link]

  • Analytical Methods for Amino Acids . Shimadzu. [Link]

  • Separation and Detection of Amino Acids . University of Guelph. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids... . PMC. [Link]

  • DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER... . Malaysian Journal of Analytical Sciences. [Link]

  • Vertex AI Search Result[4] . Comparative analysis of N-Boc-proline diastereoisomers. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in 3-Hydroxypyrrolidine-2-Carboxylates

Welcome to the Technical Support Center for advanced peptide synthesis and small-molecule coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the epimerizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis and small-molecule coupling. This guide is specifically engineered for researchers and drug development professionals struggling with the epimerization of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate during amide bond formation.

Here, we dissect the mechanistic causality behind C2 stereocenter inversion, provide data-driven troubleshooting FAQs, and outline a self-validating protocol to ensure >99% stereochemical retention.

Mechanistic Causality: The "Perfect Storm" of Epimerization

The epimerization of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is driven by a combination of steric hindrance and electronic induction.

  • Steric Hindrance: Proline derivatives are secondary amines. Consequently, nucleophilic attack during coupling is kinetically slower than with primary amines. This prolonged lifetime of the activated ester intermediate provides ample opportunity for side reactions[1].

  • Electronic Induction (-I Effect): The C2 α -proton is naturally acidic. However, the adjacent 3-hydroxyl group exerts a strong electron-withdrawing inductive effect, further lowering the pKa of the C2 proton compared to standard proline.

  • Base-Catalyzed Enolization: When exposed to strong, unhindered bases like DIPEA (pKa ~10.5), the activated intermediate readily undergoes direct enolization or oxazolone formation (if N-acyl protected). Re-protonation or ring-opening destroys the (2S,3R) stereocenter, yielding a mixture containing the unwanted (2R,3R) epimer[2][3].

Epimerization A (2S,3R)-Pyrrolidine Derivative B Activated Ester Intermediate A->B Coupling Agent C Direct Enolization (Base-Catalyzed) B->C Excess Strong Base (Slow Pathway) D Oxazolone Formation (N-Acyl Participation) B->D N-Acyl Group (Slow Pathway) F Desired Amide Product (Retention of 2S,3R) B->F Amine Nucleophile (Fast Pathway) E (2R,3R)-Epimer (Loss of Stereochemistry) C->E Re-protonation D->E Ring Opening

Mechanistic pathways of C2 epimerization during pyrrolidine-2-carboxylate activation.

Troubleshooting FAQs

Q: I am observing up to 20% of the (2R,3R) epimer when using standard HATU and DIPEA. How can I suppress this? A: HATU is a highly reactive uronium coupling agent, but when paired with a strong base like DIPEA, it drives the equilibrium toward the enolate. You must switch to a weaker, highly hindered base. Research by Carpino et al. demonstrates that substituting DIPEA with TMP (2,4,6-collidine, pKa ~7.4) drastically reduces epimerization rates because TMP is basic enough to activate the coupling agent but too sterically hindered to efficiently deprotonate the C2 position[3].

Q: Does leaving the 3-hydroxyl group unprotected increase the risk of epimerization? A: Yes. An unprotected 3-hydroxyl group not only maximizes the inductive electron-withdrawing effect (increasing C2 proton acidity) but also introduces the risk of intramolecular side reactions, such as lactonization. Protecting the 3-OH with a bulky silyl ether (e.g., TBS) mitigates the inductive effect and sterically shields the α -face of the ring.

Q: Are there specific coupling reagents that bypass the enolization pathway entirely? A: While no reagent is entirely immune, DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is widely recognized for causing minimal epimerization, as it forms a less easily enolizable intermediate[4]. Alternatively, using DIC / OxymaPure allows for base-free coupling, which completely removes the base-catalyzed enolization trigger[1].

Q: How do solvent polarity and temperature affect this specific scaffold? A: Highly polar solvents like DMF stabilize the charged enolate and oxazolone intermediates, accelerating epimerization[5]. Switching to less polar solvents like DCM, or a DCM/THF mixture, and dropping the activation temperature to 0 °C will kinetically freeze out the enolization pathway while still allowing the primary amine coupling to proceed.

Quantitative Data: Coupling Conditions vs. Epimerization

The following table summarizes the expected percentage of D-isomer (2R,3R epimer) formation when coupling (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate under various conditions. Note: Data is aggregated from standard proline derivative benchmarks.

Coupling ReagentBase (Equivalents)SolventTemperature% (2R,3R) Epimer Formation
HATUDIPEA (2.0 eq)DMF25 °C15.0% - 20.0%
HATUTMP (2.0 eq)DMF25 °C5.0% - 8.0%
COMUDIPEA (2.0 eq)DMF25 °C~ 4.1%
COMUTMP (2.0 eq)DCM0 °C< 1.0%
DEPBT TMP (2.0 eq) DCM/THF 0 °C < 0.5%
DIC / OxymaPure None DCM 25 °C < 0.5%
Self-Validating Experimental Protocol: Epimerization-Free Coupling

To ensure absolute trustworthiness, the following protocol utilizes DEPBT and TMP in a low-polarity solvent system. It includes a mandatory analytical validation checkpoint to verify stereochemical integrity before proceeding to workup.

Materials Required:

  • (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • DEPBT (1.1 eq)

  • TMP (2,4,6-collidine) (2.0 eq)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

  • Reagent Addition: Add DEPBT (1.1 eq) to the stirring solution as a solid.

  • Controlled Activation: Add TMP (2.0 eq) dropwise over 2 minutes. Causality Note: Adding the base last, at 0 °C, ensures the coupling reagent is activated only when the nucleophile is already present, minimizing the lifespan of the active ester.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours.

  • CRITICAL STEP - Analytical Validation Checkpoint:

    • Withdraw a 10 µL aliquot from the reaction mixture.

    • Dilute into 1 mL of Methanol to quench any remaining active ester.

    • Inject into a Chiral LC-MS system.

    • Validation Metric: The chromatogram must display a single product peak corresponding to the desired (2S,3R) mass (Diastereomeric ratio > 99:1). If a secondary peak with an identical mass appears at a different retention time, epimerization has occurred. Do not proceed; you must re-evaluate the basicity of your specific amine nucleophile.

  • Workup: If validation passes, dilute the mixture with additional DCM and wash sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

References
  • Carpino, L. A., Ionescu, D., & El-Faham, A. "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of Organic Chemistry, 1996.[Link]

  • U-Tokyo Chemistry Dept. "Epimerization of Peptide: Factors and Solutions."[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomeric Mixtures of Methyl 3-Hydroxypyrrolidine-2-carboxylate

Welcome to the technical support center for the resolution of methyl 3-hydroxypyrrolidine-2-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of methyl 3-hydroxypyrrolidine-2-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established methodologies and field-proven insights to ensure the success of your chiral resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving enantiomeric mixtures of methyl 3-hydroxypyrrolidine-2-carboxylate?

A1: The three primary methods for resolving racemic methyl 3-hydroxypyrrolidine-2-carboxylate are:

  • Classical Diastereomeric Salt Resolution: This technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[4][5]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique can be used for both analytical and preparative scale separations of enantiomers, either directly on a chiral stationary phase (CSP) or indirectly after derivatization.[6][7]

Q2: How do I choose the best resolution method for my needs?

A2: The choice of method depends on several factors, including the scale of the resolution, the desired purity of the enantiomers, available equipment, and cost considerations.

  • Diastereomeric salt resolution is often preferred for large-scale separations due to its cost-effectiveness and scalability.[3]

  • Enzymatic resolution offers high enantioselectivity under mild conditions and is a greener alternative.[5][8]

  • Chiral HPLC provides high-resolution separation and is excellent for analytical quality control and small-scale preparative work.[6][7]

Q3: Which chiral resolving agents are most effective for resolving amino acid derivatives like methyl 3-hydroxypyrrolidine-2-carboxylate?

A3: For resolving racemic amines and amino acid derivatives, chiral acids are commonly used. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are often successful due to their ability to form crystalline diastereomeric salts.[1][2] Screening of several resolving agents is highly recommended to find the optimal one for your specific substrate.

Q4: Can I achieve a yield of the desired enantiomer greater than 50% with classical resolution?

A4: Yes, it is possible to exceed the theoretical 50% yield for a single enantiomer through techniques like crystallization-induced diastereomer transformation (CIDT). This process involves the in-situ racemization of the undesired diastereomer in the solution, which then converts to the less soluble, desired diastereomer and crystallizes out.[9]

Troubleshooting Guides

Classical Diastereomeric Salt Resolution
IssuePossible Cause(s)Suggested Solution(s)
Poor or no crystallization of diastereomeric salts - Inappropriate solvent system.- Salts are too soluble.- Impurities inhibiting crystallization.- Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, or mixtures).- Use anti-solvents to induce precipitation.- Ensure the starting racemic methyl 3-hydroxypyrrolidine-2-carboxylate is of high purity.[9]
Low diastereomeric excess (d.e.) of the crystallized salt - Small solubility difference between the diastereomeric salts.- Co-crystallization of both diastereomers.- Optimize the crystallization temperature and cooling rate. Slow cooling is often beneficial.- Perform recrystallization of the obtained salt.- Screen for a different chiral resolving agent that provides better discrimination.[9][10]
Difficulty in liberating the free base from the salt - Incomplete reaction with the base.- Emulsion formation during workup.- Ensure stoichiometric or a slight excess of a suitable base (e.g., NaOH, K₂CO₃) is used.- Adjust the pH of the aqueous phase.- If an emulsion forms, try adding a small amount of brine or a different organic solvent for extraction.
Enzymatic Kinetic Resolution
IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity - Incompatible enzyme.- Inappropriate solvent.- Enzyme denaturation.- Screen a panel of lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase).[4][5]- Use a non-polar organic solvent like MTBE or toluene.- Control the reaction temperature and pH.
Low enantioselectivity (low e.e. of product and remaining starting material) - The enzyme does not effectively discriminate between the enantiomers.- Screen for a different enzyme.- Modify the acylating agent (e.g., vinyl acetate, isopropenyl acetate).- Optimize the reaction temperature; lower temperatures often increase selectivity.[9]
Slow reaction rate - Low enzyme concentration.- Poor substrate solubility.- Increase the enzyme loading.- Choose a solvent in which the substrate is more soluble.

Experimental Protocols

Protocol 1: Classical Diastereomeric Salt Resolution

This protocol provides a general procedure for the resolution of racemic methyl 3-hydroxypyrrolidine-2-carboxylate using a chiral acid.

Workflow for Diastereomeric Salt Resolution

cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Liberation of Enantiomer racemate Racemic Methyl 3-hydroxypyrrolidine-2-carboxylate dissolve Dissolve in suitable solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., L-DBTA) resolving_agent->dissolve mix Mix Solutions dissolve->mix heat Heat to dissolve mix->heat cool Cool slowly heat->cool filter Filter crystals cool->filter crystals Diastereomeric Salt (Enriched) filter->crystals base Add Base (e.g., NaOH) crystals->base extract Extract with organic solvent base->extract isolate Isolate Pure Enantiomer extract->isolate cluster_0 Enzymatic Reaction cluster_1 Workup and Separation cluster_2 Analysis racemate Racemic Methyl 3-hydroxypyrrolidine-2-carboxylate react Incubate with shaking racemate->react acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->react enzyme Immobilized Lipase (e.g., CALB) enzyme->react filter_enzyme Filter off enzyme react->filter_enzyme separation Separation (Chromatography or Extraction) filter_enzyme->separation unreacted Unreacted Enantiomer separation->unreacted acylated Acylated Enantiomer separation->acylated chiral_hplc Chiral HPLC Analysis unreacted->chiral_hplc acylated->chiral_hplc ee_determination Determine e.e. chiral_hplc->ee_determination cluster_0 Method Development cluster_1 Analysis column_select Column Selection (Polysaccharide-based CSP) mobile_phase_screen Mobile Phase Screening (Normal Phase) column_select->mobile_phase_screen optimize Optimize Conditions (Flow rate, Temperature) mobile_phase_screen->optimize equilibrate Equilibrate Column optimize->equilibrate inject Inject Sample equilibrate->inject analyze Data Analysis (Rs, α, k) inject->analyze

Sources

Optimization

Technical Support Center: Optimizing (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate Esterification

Welcome to the Technical Support Center for the synthesis and optimization of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (commonly known as cis-3-hydroxy-L-proline methyl ester). This highly functionalized cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (commonly known as cis-3-hydroxy-L-proline methyl ester). This highly functionalized cyclic amino acid is a critical building block in drug development, peptidomimetics, and total synthesis[1].

Because this molecule contains a secondary amine, a secondary hydroxyl group, and a chiral center at the α-carbon (C2) that is highly prone to epimerization[2], achieving a high-yielding, selective C-esterification requires precise control over your reaction conditions. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure optimal experimental outcomes.

Experimental Protocols: Self-Validating Methodologies

To selectively esterify the carboxylic acid without triggering O-acylation or epimerization, we recommend the Trimethylsilyl Chloride (TMSCl) / Methanol method over the classic Thionyl Chloride (SOCl₂) approach[3]. TMSCl reacts with methanol to generate anhydrous HCl in situ under extremely mild conditions, preventing the thermal degradation and stereochemical inversion often seen with harsher reagents.

Protocol A: Mild Esterification via TMSCl/Methanol (Recommended)

Causality & Mechanism: The addition of TMSCl to methanol generates anhydrous HCl and tetramethyl orthosilicate. The HCl protonates the carbonyl oxygen of the amino acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. The mild room-temperature conditions prevent the C2 proton from being abstracted, thereby preserving the (2S,3R) stereochemistry[3].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 10.0 mmol of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid.

  • Solvent Addition: Suspend the starting material in 25 mL of anhydrous methanol. Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Dropwise, add 20.0 mmol (2.0 equivalents) of freshly distilled TMSCl over 15 minutes. Self-Validation Check: The suspension should gradually clear into a homogeneous solution as the amino acid hydrochloride salt forms and dissolves.

  • Reaction: Remove the ice bath and stir the reaction at room temperature (20-25 °C) for 8-12 hours. Monitor via TLC (Eluent: Butanol/Acetic Acid/Water 4:1:1, visualized with Ninhydrin).

  • Isolation: Once the baseline spot of the starting material disappears, concentrate the mixture in vacuo (rotary evaporation at 30 °C).

  • Purification: Triturate the resulting crude syrup with cold anhydrous diethyl ether (3 × 15 mL) to precipitate the (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride salt as a white solid. Dry under high vacuum over P₂O₅.

Protocol B: Classic Esterification via SOCl₂/Methanol

Note: Use this method only if TMSCl is unavailable. Strict temperature control is mandatory to avoid side reactions[4].

  • Cool 25 mL of anhydrous methanol to -10 °C.

  • Carefully add 15.0 mmol of SOCl₂ dropwise. Caution: Highly exothermic.

  • Add 10.0 mmol of the amino acid and stir at 0 °C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Concentrate and triturate as described in Protocol A.

Reaction Workflow Visualization

G A Starting Material (2S,3R)-3-Hydroxyproline B Activation TMSCl + Dry MeOH (0°C) A->B C Esterification Stir at RT (8-12h) B->C D Concentration Rotary Evaporation C->D E Product Methyl Ester HCl Salt D->E

Workflow for the mild esterification of (2S,3R)-3-hydroxyproline using TMSCl/MeOH.

Data Presentation: Reagent System Comparison

When optimizing your esterification, selecting the right reagent system is a balance between yield, epimerization risk, and operational safety.

Reagent SystemTypical YieldEpimerization RiskWorkup ComplexityPrimary Mechanism
TMSCl / MeOH 92 - 98%Very Low Low (Evaporation)In situ anhydrous HCl generation
SOCl₂ / MeOH 85 - 95%ModerateLow (Evaporation)Acyl chloride intermediate / HCl
Acetyl Chloride / MeOH 80 - 90%ModerateModerateIn situ anhydrous HCl generation
HCl (gas) / MeOH 85 - 95%LowHigh (Gas handling)Direct acid catalysis

Troubleshooting Guide

Q: I am observing epimerization at the C2 position, resulting in a mixture of cis and trans isomers. How can I prevent this? A: Epimerization at the C2 position is a known vulnerability of 3-hydroxyproline derivatives. It is typically caused by elevated temperatures or prolonged exposure to strong acids. The C2 proton becomes sufficiently acidic under reflux conditions to undergo enolization. Solution: Immediately abandon reflux conditions. Switch to the TMSCl/MeOH protocol at strictly room temperature (20-25 °C). If using SOCl₂, ensure the internal temperature never exceeds 0 °C during the addition phase.

Q: My reaction yields a complex mixture with multiple spots on TLC. Is O-esterification occurring? A: Direct O-esterification of the 3-hydroxyl group is rare under standard Fischer esterification conditions with methanol. However, if you are using highly reactive acylating agents (like excess acetyl chloride) or if your methanol is wet, you may be forming complex side products, including ring-opened species or formates. Solution: Ensure your methanol is strictly anhydrous (stored over 3Å molecular sieves). Verify that you are not using an excess of SOCl₂ > 1.5 equivalents, which can lead to chlorination of the 3-hydroxyl group.

Q: The final product is a sticky, hygroscopic syrup instead of a free-flowing powder. How do I induce crystallization? A: The hydrochloride salt of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is highly hygroscopic. A syrupy consistency indicates the presence of trapped methanol, residual HCl, or ambient moisture absorbed during workup. Solution: Re-dissolve the syrup in a minimal amount of dry dichloromethane (DCM) and precipitate by rapidly adding cold, anhydrous diethyl ether. Filter the resulting solid quickly under a stream of dry argon and immediately transfer it to a vacuum desiccator containing phosphorus pentoxide (P₂O₅).

Frequently Asked Questions (FAQs)

Q: Can I selectively O-esterify the 3-hydroxyl group instead of the carboxylate? A: Yes, but it requires a multi-step protection strategy. The secondary amine is highly nucleophilic and will react preferentially. To selectively O-esterify, you must first protect the amine (e.g., forming the N-Boc derivative). Once N-protected, the 3-hydroxyl group can be esterified using an anhydride (e.g., acetic anhydride) and a base like pyridine or DMAP.

Q: What is the recommended storage condition for the synthesized methyl ester? A: Store the (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride salt in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at -20 °C. Because it is highly hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

Q: Is the TMSCl method scalable for multi-gram synthesis? A: Yes. The TMSCl/MeOH method scales exceptionally well because it avoids the violent exothermic reactions associated with large-scale SOCl₂ quenching[3]. For reactions >50 grams, ensure adequate venting for the generated HCl gas and use mechanical stirring to manage the initial suspension.

Sources

Troubleshooting

troubleshooting low solubility of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate in organic solvents

Welcome to the technical support center for (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile chiral building block. Our aim is to provide you with not just solutions, but a deeper understanding of the principles at play, enabling you to optimize your experimental success.

Understanding the Challenge: The Molecular Basis of Low Solubility

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is a polar molecule. The presence of a hydroxyl (-OH) group, a secondary amine (N-H), and a methyl ester (-COOCH₃) functionality all contribute to its high polarity. These groups can participate in hydrogen bonding, both as donors (OH and NH) and acceptors (O=C, -O-, and OH). This molecular structure is key to its limited solubility in nonpolar or weakly polar organic solvents. The fundamental principle of "like dissolves like" dictates that polar molecules, such as ours, prefer to interact with other polar molecules.[1][2] Consequently, significant energy is required to break the strong intermolecular hydrogen bonds of the solid-state compound and solvate it effectively with a nonpolar solvent.

Troubleshooting Guide: Enhancing Solubility in Organic Solvents

This section addresses specific issues you may encounter when trying to dissolve (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate.

Issue 1: The compound is insoluble in my nonpolar reaction solvent (e.g., hexane, toluene, dichloromethane).

Cause: A significant mismatch in polarity between the solute and the solvent is the primary reason for this insolubility. Nonpolar solvents cannot effectively solvate the polar functional groups of the molecule.

Solutions:

  • Solvent Selection: Switch to a more polar organic solvent. The choice of solvent will depend on the specific requirements of your reaction.

  • Co-solvent System: If your reaction conditions are not compatible with a highly polar solvent, a co-solvent system can be an effective strategy.

Step-by-Step Protocol for Solvent Selection and Co-solvent System:

  • Initial Solvent Screening: Begin by testing the solubility in a range of polar aprotic and protic solvents. (See Table 1 for a list of recommended solvents).

  • Co-solvent Introduction: If a single polar solvent is not suitable for your reaction, introduce a polar co-solvent to your nonpolar system.

    • Start by adding the polar co-solvent dropwise to a suspension of your compound in the nonpolar solvent at room temperature.

    • Begin with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase the amount until dissolution is observed.

    • Commonly effective co-solvents for this purpose include methanol, ethanol, and isopropanol.

Table 1: Recommended Organic Solvents for (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Solvent ClassSolventPolarityExpected SolubilityNotes
Polar Protic Methanol (MeOH)HighHighCan participate in reactions (e.g., transesterification).
Ethanol (EtOH)HighHighGenerally a good starting point.[3]
Isopropanol (IPA)Medium-HighModerate to HighLess polar than MeOH and EtOH.
Polar Aprotic Dimethylformamide (DMF)HighHighHigh boiling point, can be difficult to remove.[4]
Dimethyl Sulfoxide (DMSO)HighHighHigh boiling point and can be reactive.[4]
Acetonitrile (MeCN)Medium-HighModerateA good balance of polarity and volatility.[5][6]
Tetrahydrofuran (THF)MediumLow to ModerateMay require heating or a co-solvent.
Dichloromethane (DCM)Low-MediumVery LowGenerally not a suitable solvent on its own.[1]

This table is based on the known solubility of structurally similar compounds, such as proline derivatives.[4][5][6]

Issue 2: The compound has low solubility even in moderately polar solvents like THF or Ethyl Acetate.

Cause: While more polar than hydrocarbons, solvents like THF and ethyl acetate may still not be polar enough to overcome the strong intermolecular forces of the crystalline solid.

Solutions:

  • Heating: Increasing the temperature can significantly improve solubility. The added thermal energy helps to break the crystal lattice and promotes dissolution.[7]

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids by providing localized energy to break up particles.

Experimental Protocol for Temperature and Sonication Assisted Dissolution:

  • Suspend the compound in the chosen solvent in a flask equipped with a stir bar and a reflux condenser.

  • Gently heat the mixture while stirring. Monitor the temperature to avoid solvent loss, especially with volatile solvents like THF.

  • If heating alone is insufficient, place the flask in an ultrasonic bath while maintaining the elevated temperature.

  • Once the compound is dissolved, it may remain in solution upon cooling. However, be aware of the potential for precipitation if the solution becomes supersaturated.

Issue 3: My reaction requires strictly anhydrous and aprotic conditions, but the compound is only soluble in protic solvents like methanol.

Cause: This is a common challenge when working with polar, protic molecules in sensitive reactions (e.g., those involving organometallics or strong bases).

Solutions:

  • Polar Aprotic Solvent Systems: Utilize highly polar aprotic solvents like DMF or DMSO.[4][8] Ensure these solvents are rigorously dried before use.

  • Chemical Modification (Derivative Formation): If permissible for your synthetic route, temporarily protecting the polar functional groups (hydroxyl and amine) can dramatically increase solubility in less polar organic solvents. For example, converting the hydroxyl group to a silyl ether (e.g., TBDMS ether) and the amine to a carbamate (e.g., Boc or Cbz) will make the molecule much less polar.

Workflow for Assessing Derivative Formation:

G start Is direct dissolution in dry polar aprotic solvents (DMF, DMSO) feasible for the reaction? protocol_a Protocol: Use rigorously dried DMF or DMSO. Ensure all reagents and glassware are anhydrous. start->protocol_a Yes protecting_group Consider temporary protection of -OH and -N-H groups. start->protecting_group No yes_path Yes no_path No protect_oh Protect -OH group (e.g., as a silyl ether). protecting_group->protect_oh protect_nh Protect -N-H group (e.g., as a Boc carbamate). protecting_group->protect_nh solubility_test Test solubility of the protected derivative in the desired aprotic solvent (e.g., THF, DCM). protect_oh->solubility_test protect_nh->solubility_test reaction Perform the reaction with the protected substrate. solubility_test->reaction deprotection Deprotect the functional groups post-reaction. reaction->deprotection

Sources

Optimization

storage conditions to prevent degradation of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Technical Support Center: (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate A Guide to Maintaining Chemical Integrity: Storage and Handling Welcome to the technical support resource for (2S,3R)-methyl 3-hydroxypyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

A Guide to Maintaining Chemical Integrity: Storage and Handling

Welcome to the technical support resource for (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate. This guide is designed for our partners in research, science, and drug development who utilize this versatile chiral building block. As Senior Application Scientists, we recognize that the integrity of your starting materials is paramount to the success and reproducibility of your work. This document provides a comprehensive overview of the optimal storage conditions, handling procedures, and troubleshooting strategies to prevent the degradation of this compound, grounded in its fundamental chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate?

A1: The molecule possesses three key functional groups that influence its stability: a secondary amine, a hydroxyl group, and a methyl ester. The two most common degradation pathways are:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture, which can be accelerated by acidic or basic conditions, yielding the corresponding carboxylic acid.[1]

  • Oxidation: The secondary amine is prone to oxidation upon exposure to atmospheric oxygen. This process can lead to the formation of colored impurities and other byproducts.[2][3]

Q2: What are the visible or analytical signs of compound degradation?

A2: Degradation can be identified through several observations:

  • Visual Inspection: A noticeable color change from white/off-white to yellow or brown is a common indicator of oxidation. Clumping or a change in texture can suggest moisture absorption.

  • Analytical Verification: In analytical tests like NMR or LC-MS, degradation is indicated by a decrease in the purity of the main peak and the appearance of new, unidentified peaks. For chiral applications, a change in the measured optical rotation can also signify racemization or the formation of new stereoisomers.

Q3: The compound was left on the bench at room temperature for a day. Is it still viable?

A3: While not ideal, short-term exposure to ambient temperature in a tightly sealed container is unlikely to cause significant degradation. The primary risks during such an event are accelerated hydrolysis if moisture is present and slow oxidation.[2] We strongly recommend performing a purity check (e.g., TLC, LC-MS) before using the material in any critical synthesis to ensure its integrity has not been compromised.

Q4: Can I prepare and store a stock solution of this compound?

A4: Long-term storage in solution is not recommended due to the increased risk of solvolysis (especially hydrolysis of the ester). If a stock solution is necessary for your workflow, it should be prepared fresh in an anhydrous, aprotic solvent (e.g., DMSO, DMF). For short-term storage (up to one month), the solution should be aliquoted into tightly sealed vials under an inert atmosphere (argon or nitrogen) and stored at -20°C.[4]

Troubleshooting Guide: Degradation and Inconsistent Results

Encountering unexpected results can be frustrating. This guide provides a logical workflow to diagnose if starting material integrity is the root cause.

Issue: Inconsistent reaction yields or formation of unexpected byproducts.

This is often the first sign that the starting material's purity has been compromised. Contaminants, even in small amounts, can interfere with sensitive reactions.

A Inconsistent Experimental Results Observed B Analyze Starting Material (LC-MS, NMR, Optical Rotation) A->B C Purity & Stereochemistry Confirmed? B->C D Review Other Reaction Parameters: - Solvent Purity - Reagent Stoichiometry - Temperature Control - Atmosphere C->D Yes E Purity is Low or Byproducts Detected C->E No H Problem Resolved D->H F Acquire New, Certified Lot of Starting Material E->F G Re-evaluate Storage Protocol (See Recommendations Below) E->G F->H

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Core Principles for Preventing Degradation

Understanding the chemical vulnerabilities of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate allows us to devise a robust storage strategy. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

Key Degradation Pathways

cluster_0 Environmental Stressors cluster_1 Degradation Products A Moisture (H₂O) + Heat C (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (Stable Form) A->C B Atmospheric Oxygen (O₂) + Light B->C D Hydrolysis Product (Carboxylic Acid) C->D Hydrolysis of Ester E Oxidation Products (Colored Impurities) C->E Oxidation of Amine

Caption: Environmental stressors leading to common degradation products.

Validated Storage and Handling Protocols

Adherence to the following protocols will ensure the long-term stability and integrity of your compound.

Summary of Recommended Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C for long-term storage.[4]Significantly reduces the kinetic rate of all degradation reactions, including hydrolysis and oxidation.[2]
Atmosphere Store under an inert gas (Argon or Nitrogen).[3][4]Prevents oxidative degradation of the electron-rich secondary amine.
Container Use a tightly sealed, amber glass vial .Protects the compound from ambient moisture and prevents light-catalyzed degradation.[5][6]
Handling Equilibrate to room temperature before opening.[4]Prevents atmospheric water from condensing on the cold compound, which would introduce moisture and promote hydrolysis.
Step-by-Step Protocol for Safe Handling and Aliquoting
  • Temperature Equilibration: Transfer the sealed primary container from the -20°C freezer to a desiccator at room temperature. Allow a minimum of 60 minutes for the container to warm completely.[4]

  • Prepare an Inert Environment: Whenever possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere. If this is not possible, work quickly and efficiently in a well-ventilated fume hood.

  • Dispense Material: Open the primary container and quickly weigh the desired quantity into smaller, pre-dried, and tared amber vials.

  • Inert Gas Purge: Before sealing the new aliquots, flush the headspace of each vial with a gentle stream of argon or nitrogen.

  • Seal Securely: Tightly cap the vials immediately after the inert gas purge. For enhanced protection, wrap the cap-vial interface with Parafilm®.

  • Proper Storage: Clearly label all aliquots with the compound name, date, and lot number. Return the primary container and all new aliquots to the -20°C freezer for storage.

By implementing these scientifically-grounded storage and handling procedures, you can ensure the chemical integrity of your (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Shafiu, S. S., & Aremu, O. I. (2015). Forced Degradation Studies and Development of a Validated Stability-Indicating HPTLC Method for the Determination of Glipizide in Bulk and Pharmaceutical Formulation. Journal of Chromatographic Science, 54(4), 545–553. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2S,3R)- and (2S,3S)-Methyl 3-Hydroxypyrrolidine-2-carboxylate Isomers: A Guide for Researchers

In the landscape of drug discovery and development, the precise stereochemistry of molecular scaffolds is a critical determinant of biological activity and pharmacological profile. The pyrrolidine ring, a ubiquitous moti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise stereochemistry of molecular scaffolds is a critical determinant of biological activity and pharmacological profile. The pyrrolidine ring, a ubiquitous motif in a myriad of natural products and synthetic pharmaceuticals, offers a rich three-dimensional space for chemical exploration.[1] This guide provides a comparative overview of two diastereomers of methyl 3-hydroxypyrrolidine-2-carboxylate: the (2S,3R) and (2S,3S) isomers. These compounds serve as valuable chiral building blocks, and understanding their distinct properties is paramount for their effective utilization in medicinal chemistry and organic synthesis.

While a direct head-to-head comparison of these specific isomers is not extensively documented in publicly available literature, this guide synthesizes the available information on their synthesis, characterization, and potential biological relevance, offering insights for researchers working with these and related structures.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The defining difference between the (2S,3R) and (2S,3S) isomers lies in the relative orientation of the hydroxyl group at the C3 position and the methyl carboxylate group at the C2 position. In the (2S,3R) isomer, these substituents are on opposite faces of the pyrrolidine ring (trans), whereas in the (2S,3S) isomer, they are on the same face (cis). This stereochemical variance is expected to manifest in their physicochemical properties and spectroscopic data.

Property(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate(2S,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate
CAS Number 496841-08-8[2][3]213131-32-9 (as HCl salt)[4][5][6]
Molecular Formula C₆H₁₁NO₃C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [2][3]145.16 g/mol (181.62 g/mol as HCl salt)[4][5]
Stereochemistry trans configurationcis configuration
Predicted ¹H NMR Protons on C2 and C3 are expected to have a small coupling constant (J) due to the trans relationship.Protons on C2 and C3 are expected to have a larger coupling constant (J) due to the cis relationship.
Predicted ¹³C NMR The chemical shifts of the pyrrolidine ring carbons will be influenced by the trans arrangement of the substituents.For the HCl salt, the ester carbonyl carbon appears at approximately 172 ppm, and the methoxy carbon at around 52 ppm.[4]
Predicted Polarity The trans isomer is generally expected to be less polar than the cis isomer due to a smaller net dipole moment.The cis isomer is generally expected to be more polar.

Synthesis and Stereocontrol

The synthesis of these chiral pyrrolidine derivatives typically starts from readily available chiral precursors. For the (2S,3S) isomer, a common starting material is (2S,4R)-4-hydroxyproline.[4] This approach leverages the existing stereocenters of the starting material to establish the desired stereochemistry in the final product.

A general synthetic workflow for producing such isomers is outlined below. The critical step for differentiating the diastereomers would be the stereoselective reduction of a keto-ester precursor or a nucleophilic attack on an epoxide, where the choice of reagents and reaction conditions dictates the formation of the cis or trans product.

G cluster_0 General Synthetic Approach Chiral Precursor Chiral Precursor Intermediate Key Intermediate (e.g., Keto-ester or Epoxide) Chiral Precursor->Intermediate Multi-step synthesis Stereoselective Step Diastereoselective Transformation Intermediate->Stereoselective Step Isomer_A (2S,3S) Isomer (cis) Stereoselective Step->Isomer_A Reagent A Isomer_B (2S,3R) Isomer (trans) Stereoselective Step->Isomer_B Reagent B

Caption: Generalized synthetic workflow for obtaining diastereomeric 3-hydroxypyrrolidine-2-carboxylates.

Experimental Protocols: Differentiation of Diastereomers

Given their different physical properties, the (2S,3R) and (2S,3S) isomers can be separated and distinguished using standard analytical techniques.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful technique for separating diastereomers. Due to their different three-dimensional structures, the two isomers will interact differently with a chiral stationary phase, leading to different retention times.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often a good starting point for the separation of such polar, chiral compounds.[5]

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV detection is suitable if the molecule contains a chromophore. If not, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used.

  • Analysis: Inject a mixture of the two isomers onto the column and monitor the elution profile. The separation of two distinct peaks will confirm the presence of both diastereomers. The relative peak areas can be used to determine the diastereomeric ratio.

G cluster_workflow Chiral HPLC Workflow Sample Mixture of (2S,3R) and (2S,3S) isomers Injector HPLC Injector Sample->Injector Injection Column Chiral Stationary Phase Column Injector->Column Mobile Phase Flow Detector Detector (UV, RI, or ELSD) Column->Detector Elution Chromatogram Resulting Chromatogram (Two separated peaks) Detector->Chromatogram Signal Processing

Caption: Experimental workflow for the separation of diastereomers using chiral HPLC.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable tool for distinguishing between cis and trans isomers. The through-bond coupling constant (J-value) between the protons at C2 and C3 is diagnostic of their relative stereochemistry.

Methodology:

  • Sample Preparation: Dissolve a pure sample of each isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both samples.

  • Analysis:

    • Identify the signals corresponding to the protons at C2 and C3.

    • Measure the coupling constant (³JH2-H3) between these two protons.

    • Expected Outcome: The cis isomer ((2S,3S)) is expected to show a larger coupling constant compared to the trans isomer ((2S,3R)) based on the Karplus relationship, which correlates the dihedral angle between adjacent protons to their coupling constant.

Biological Activity and Applications

The (2S,3S) isomer of methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride has been noted for its potential to interact with dopamine receptors, suggesting its utility in the development of treatments for psychiatric disorders.[4] It has also been reported to exhibit weak cytotoxic effects against several cancer cell lines.[4] More broadly, these substituted pyrrolidines are valuable as chiral building blocks in the synthesis of more complex and biologically active molecules.[4]

The biological profile of the (2S,3R) isomer is not well-documented in the available literature. However, it is a reasonable hypothesis that the different spatial arrangement of the hydroxyl and ester groups will lead to a distinct pharmacological profile compared to its (2S,3S) counterpart. This highlights the importance of synthesizing and evaluating both diastereomers in any drug discovery program to fully explore the structure-activity relationship.

Conclusion

References

  • Vertex AI Search. (2023, August 16). Buy methyl (2S,3S)
  • BLDpharm. (2S,3R)
  • Synblock. CAS 496841-08-8 | methyl (2S,3R)
  • PubChem. (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • ResearchGate. X-ray crystallographic structures of 3a and 3d.
  • AiFChem. (2S,3R)
  • BLDpharm.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiralpedia. (2022, November 3).
  • ResearchGate.
  • Sapphire Bioscience. Methyl (2S,3S)
  • Semantic Scholar.
  • PMC.
  • Sigma-Aldrich. (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid.
  • Chemrio. (2S,3R)
  • Sigma-Aldrich.
  • MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
  • Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. (2021, August 12).
  • MDPI. (2023, April 9).
  • Frontiers. The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review.
  • AiFChem. Methyl (2R,3S)
  • BLDpharm. 213131-32-9|(2S,3S)
  • Google Patents.

Sources

Comparative

A Comparative Guide for Peptidomimetic Design: (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate vs. trans-4-hydroxy-L-proline

For the discerning researcher in peptidomimetics and drug development, the choice of conformationally constrained amino acid analogues is a critical design parameter. The strategic incorporation of such residues can pre-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in peptidomimetics and drug development, the choice of conformationally constrained amino acid analogues is a critical design parameter. The strategic incorporation of such residues can pre-organize a peptide into a bioactive conformation, enhance enzymatic stability, and fine-tune binding affinity. Among the most utilized scaffolds are the hydroxylated prolines. While trans-4-hydroxy-L-proline (Hyp) is a well-established and ubiquitous tool for stabilizing polyproline II (PPII) helices and the collagen triple helix, its lesser-known regioisomer, (2S,3R)-3-hydroxyproline (cis-3-Hyp), offers a distinct and often contrasting set of structural and functional properties.

This guide provides an in-depth, objective comparison of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (a synthetic precursor to cis-3-Hyp) and trans-4-hydroxy-L-proline, supported by experimental data, to inform their strategic application in peptidomimetic design.

At a Glance: Structural and Conformational Dichotomy

The fundamental difference between these two isomers lies in the position of the hydroxyl group on the pyrrolidine ring, which dictates their conformational preferences through stereoelectronic effects.

Feature(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylatetrans-4-hydroxy-L-proline
Synonym Derivative of cis-3-hydroxy-L-proline4-Hyp, (2S,4R)-4-hydroxyproline
Hydroxyl Position C3, cis to the carboxylateC4, trans to the carboxylate
Predominant Ring Pucker Cγ-endo (down)Cγ-exo (up)[1]
Influence on Preceding Peptide Bond Less pronounced effect on trans∕cis ratio compared to 4-HypStrongly favors trans conformation[2][3]
Collagen Triple Helix Stability Generally destabilizing, especially in the Yaa position[4][5]Strongly stabilizing, particularly in the Yaa position[4][6]
Use in Peptidomimetics Inducing turns, modulating local conformationStabilizing PPII helices, collagen mimetics[7]

The Conformational Imperative: A Deeper Dive

The conformational landscape of a peptide is profoundly influenced by the incorporated proline analogue. The pyrrolidine ring pucker and the cis/trans isomerization of the Xaa-Pro bond are two key parameters that are differentially modulated by 3- and 4-hydroxylation.

trans-4-hydroxy-L-proline: The Stabilizer

The hydroxyl group in the 4R configuration of trans-4-hydroxy-L-proline creates a gauche effect that strongly favors a Cγ-exo ring pucker. This pre-organization has two major consequences:

  • Stabilization of the trans Amide Bond: The exo pucker aligns the orbitals for a favorable n→π* interaction, which stabilizes the trans conformation of the preceding peptide bond.[1] This is a critical factor in the stabilization of the collagen triple helix, where all peptide bonds are in the trans state.[4]

  • Promotion of Polyproline II (PPII) Helices: The conformational rigidity imparted by 4-Hyp helps to maintain the extended PPII helical structure, which is a common recognition motif in protein-protein interactions, for instance, in SH3 domains.[7]

(2S,3R)-3-hydroxyproline: The Modulator

In contrast, the 3-hydroxyl group in (2S,3R)-3-hydroxyproline does not exert the same strong stereoelectronic control as the 4-hydroxyl group. Its influence is more nuanced:

  • Less Impact on trans/cis Ratio: NMR studies on model peptides have shown that the 3-hydroxyl group has a negligible effect on the trans/cis ratio of the preceding peptide bond compared to unsubstituted proline.[2][4]

  • Induction of Turns: The cis-hydroxyl group at the 3-position can act as a hydrogen bond donor or acceptor. In non-polar solvents, it can form intramolecular hydrogen bonds, leading to the formation of pseudo β-turn-like structures.[8] This property can be exploited to introduce turns in a peptide chain at specific locations.

  • Context-Dependent Stability: While generally destabilizing in the rigid collagen triple helix due to steric clashes and unfavorable dihedral angles when in the Yaa position, the effect is less pronounced in the Xaa position.[4][5] This suggests that (2S,3R)-3-hydroxyproline can be used to introduce localized flexibility or to modulate the stability of specific secondary structures.

G cluster_0 trans-4-hydroxy-L-proline cluster_1 (2S,3R)-3-hydroxyproline a 4-OH (trans) b Gauche Effect a->b c Cγ-exo Ring Pucker b->c d n→π* Interaction c->d e Favors trans Amide Bond d->e f PPII Helix / Collagen Stability e->f g 3-OH (cis) h Intramolecular H-Bonding g->h j Context-Dependent Stability g->j i Pseudo β-turn Formation h->i k Localized Flexibility j->k G cluster_workflow Comparative Experimental Workflow start Design Peptides synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization analysis Conformational & Functional Analysis characterization->analysis nmr NMR Spectroscopy (Dihedrals, Pucker, cis/trans) analysis->nmr cd Circular Dichroism (Secondary Structure) analysis->cd stability Enzymatic Stability Assay (Plasma Half-life) analysis->stability activity Biological Activity Assay (e.g., Receptor Binding) analysis->activity

Caption: A typical workflow for comparing hydroxyproline-containing peptidomimetics.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model hexapeptide, Ac-Tyr-Gly-Xaa-Gly-Phe-Leu-NH₂, where Xaa is either trans-4-hydroxy-L-proline or (2S,3R)-3-hydroxyproline.

  • Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x), isopropanol (2x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the activated amino acid solution: Dissolve 4 equivalents of the Fmoc-amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.), 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For the modified prolines, use Fmoc-(2S,4R)-Hyp-OH or the corresponding Fmoc-protected (2S,3R)-3-hydroxyproline.

    • Monitor coupling completion with a Kaiser test.

  • Washing: After each coupling step, wash the resin with DMF (5x).

  • Acetylation: After the final amino acid (Tyr) is coupled and deprotected, acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet with ether, and dry. Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy
  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and the presence of cis and trans isomers, which will appear as separate sets of peaks. Integrate the corresponding peaks to determine the trans/cis ratio.

  • 2D NMR Experiments:

    • TOCSY: Acquire a TOCSY spectrum to assign all protons within each amino acid spin system for both isomers.

    • NOESY: Acquire a NOESY spectrum to identify through-space correlations. Key NOEs, such as Hα(i) to HN(i+1), confirm sequential connectivity. Cross-peaks between the α-protons of the preceding residue and the δ-protons of the hydroxyproline will be indicative of the cis or trans conformation.

  • Data Analysis:

    • Dihedral Angles (φ, ψ): Use the Karplus equation to estimate φ angles from ³J(Hα-HN) coupling constants obtained from high-resolution 1D or 2D spectra.

    • Ring Pucker: The pucker of the pyrrolidine ring can be inferred from the pattern of coupling constants between the ring protons and from NOE data.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a 0.1 mg/mL solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). [9][10]The buffer must be transparent in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. [8]Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and 3 accumulations.

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample in a 1 mm pathlength quartz cuvette.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Interpretation:

    • PPII Helix: A positive peak around 225 nm and a strong negative peak around 205 nm are characteristic of a PPII helix, often induced by trans-4-hydroxy-L-proline.

    • β-turn: Characteristic spectra with a negative band around 205 nm and a positive band near 225-230 nm can indicate the presence of β-turns.

    • Random Coil: A strong negative band around 198 nm is indicative of a disordered structure.

Conclusion and Future Outlook

The choice between (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate and trans-4-hydroxy-L-proline is a strategic one, contingent on the desired conformational outcome and biological function of the target peptidomimetic. trans-4-hydroxy-L-proline remains the gold standard for inducing stable, extended PPII helical structures and for applications in collagen mimetics. Its stereoelectronic effects are well-understood and reliably exploited.

Conversely, (2S,3R)-3-hydroxyproline is an underutilized but powerful tool for introducing turns and localized conformational diversity. Its ability to form intramolecular hydrogen bonds and its more subtle influence on the peptide backbone offer a different set of design principles. The recent discovery of a highly stable and bioactive 3-hydroxyproline-containing tripeptide in vivo suggests a promising future for this isomer in the development of novel therapeutics with enhanced pharmacokinetic properties. [11][12] As the field of peptidomimetics continues to evolve, a deeper understanding and application of such isomeric building blocks will be paramount in designing next-generation therapeutics with precisely controlled three-dimensional structures and tailored biological activities.

References

  • Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-hydroxyproline residues on collagen stability. Journal of the American Chemical Society, 125(21), 6422–6427. Available at: [Link]

  • Chakraborty, T. K., Srinivasu, P., Vengal Rao, R., Kiran Kumar, S., & Kunwar, A. C. (2004). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry, 69(21), 7399–7402. Available at: [Link]

  • Hodges, J. A., & Raines, R. T. (2005). The aberrance of the 4S diastereomer of 4-hydroxyproline. Protein Science, 14(7), 1739–1745. Available at: [Link]

  • Rinaldi, S., et al. (2012). The impact of either 4-R-hydroxyproline or 4-R-fluoroproline on the conformation and SH3m-cort binding of HPK1 proline-rich peptide. Amino Acids, 43(3), 1339–1348. Available at: [Link]

  • Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility. Available at: [Link]

  • Afonin, S., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(3), 930–939. Available at: [Link]

  • Okuyama, K., et al. (2006). The crystal structure of a collagen-like polypeptide with 3(S)-hydroxyproline residues in the Xaa position forms a standard 7/2 collagen triple helix. Biopolymers, 83(5), 513–523. Available at: [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Retrieved from [Link]

  • Horng, J. C., & Raines, R. T. (2006). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein and Peptide Letters, 13(1), 25–34. Available at: [Link]

  • Powner, M. B., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(26), 8144–8154. Available at: [Link]

  • LifeTein. (2025). Unusual Amino Acids: Hydroxyproline. Retrieved from [Link]

  • Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on polyproline conformation. Organic Letters, 5(25), 4815–4817. Available at: [Link]

  • Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ACS Publications. Available at: [Link]

  • Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. npj Science of Food, 6(1), 29. Available at: [Link]

  • LookChem. (n.d.). Cas 186132-96-7,BOC-CIS-3-HYDROXY-L-PROLINE. Retrieved from [Link]

  • Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. ResearchGate. Available at: [Link]

  • Houben, K., & Moroder, L. (Eds.). (2009). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Jenkins, C. L., et al. (2003). Effect of 3-hydroxyproline residues on collagen stability. PubMed. Available at: [Link]

  • Gaggelli, E., et al. (2021). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 50(23), 8036–8048. Available at: [Link]

  • Gaggelli, E., et al. (2021). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(I) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. PubMed. Available at: [Link]

  • Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. PubMed Central. Available at: [Link]

  • Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino Acids, 53(8), 1137–1154. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation patterns of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate

Advanced Mass Spectrometry Comparison Guide: Fragmentation Profiling of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate Executive Summary (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral proline derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Mass Spectrometry Comparison Guide: Fragmentation Profiling of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Executive Summary

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is a chiral proline derivative and a critical building block in pharmaceutical synthesis. As a highly polar, low-molecular-weight metabolite (Exact Mass: 145.0739 Da), its structural elucidation and quantification present unique analytical challenges. Historically, analyzing hydroxyproline derivatives required cumbersome derivatization steps (e.g., trifluoroacetylation) for Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Today, Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS) bypasses these bottlenecks, allowing for native-state analysis.

This guide provides an objective, data-backed comparison of two leading MS platforms—ESI-Q-TOF HRMS (High-Resolution Mass Spectrometry) and ESI-QqQ MRM (Triple Quadrupole)—for profiling the fragmentation patterns of this specific stereoisomer.

Mechanistic Causality of Fragmentation (Expertise & Theory)

To optimize any MS method, one must understand the thermodynamic and kinetic drivers of the analyte's gas-phase dissociation. In positive ESI mode, (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate forms a highly stable precursor ion at m/z 146.0817 [M+H]+ . The protonation predominantly occurs on the secondary amine of the pyrrolidine ring, which is the most basic site of the molecule[2].

Upon Collision-Induced Dissociation (CID), charge-directed fragmentation is initiated through proton migration:

  • Loss of Methanol (-32 Da, m/z 114.05): The protonated amine facilitates proton transfer to the methoxy oxygen of the C2 ester. Subsequent cleavage yields a stable cyclic intermediate.

  • Loss of Water (-18 Da, m/z 128.07): Proton migration to the C3 hydroxyl group results in the elimination of H₂O, forming a double bond within the pyrrolidine ring. The activation energy required for this water loss is a critical diagnostic feature for distinguishing 3-hydroxyproline derivatives from their 4-hydroxyproline isomers[3],[4].

  • Alpha-Cleavage (-59 Da, m/z 87.07): Direct loss of the carbomethoxy group generates a stable pyrroline cation.

Fragmentation M [M+H]+ m/z 146.08 (Precursor) A [M+H - H2O]+ m/z 128.07 M->A - H2O (18 Da) B [M+H - CH3OH]+ m/z 114.05 M->B - CH3OH (32 Da) D [M+H - COOCH3]+ m/z 87.07 M->D - COOCH3 (59 Da) C [M+H - H2O - CH3OH]+ m/z 96.04 A->C - CH3OH (32 Da) B->C - H2O (18 Da) E Pyrroline Cation m/z 68.05 D->E - H2O (18 Da)

Figure 1: ESI-CID fragmentation pathways of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

Choosing the right platform depends entirely on the analytical goal: structural confirmation versus trace-level quantification.

  • ESI-Q-TOF HRMS: Essential for structural elucidation. The high mass accuracy (< 2 ppm) unambiguously differentiates the loss of methanol (-32.0262 Da) from other potential isobaric losses. It is the gold standard for confirming the stereochemical and regiochemical integrity of the synthesized compound.

  • ESI-QqQ MRM: The workhorse for high-throughput quantification. By fixing the quadrupoles to monitor specific precursor-to-product transitions (e.g., 146.1 → 114.1), the duty cycle is maximized, yielding unparalleled sensitivity in complex biological matrices.

Quantitative Data Summary
Performance MetricESI-Q-TOF HRMS (Qualitative Focus)ESI-QqQ MRM (Quantitative Focus)
Primary Application Isomer differentiation, structural proofHigh-throughput targeted quantification
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) > 30,000~ 0.7 Da (Unit resolution)
Linear Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Limit of Detection 5–10 ng/mL< 0.5 ng/mL
Data Acquisition Full Scan, Auto MS/MS, PRMMRM (Multiple Reaction Monitoring)

Experimental Protocols (Self-Validating Systems)

Because (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is highly polar, traditional Reversed-Phase (C18) chromatography results in poor retention and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure proper retention and desolvation prior to MS ionization.

Workflow Prep Sample Preparation (0.1% FA in Acetonitrile) LC HILIC Chromatography (Polar Retention) Prep->LC Split MS Platform Selection LC->Split QTOF ESI-Q-TOF HRMS (High Resolution) Split->QTOF Qualitative QQQ ESI-QqQ MRM (High Sensitivity) Split->QQQ Quantitative QTOF_Data Exact Mass Profiling (Structural Elucidation) QTOF->QTOF_Data QQQ_Data Targeted Quantitation (LOD < 1 ng/mL) QQQ->QQQ_Data

Figure 2: Comparative LC-MS/MS workflows for structural elucidation versus targeted quantitation.

Protocol 1: Structural Profiling via ESI-Q-TOF HRMS

Causality: This protocol is designed to map the complete breakdown curve of the molecule, ensuring all fragments are captured with isotopic fidelity.

  • System Suitability Test (SST): Inject a tuning mix to verify mass accuracy is < 2 ppm. Run a solvent blank (50:50 Acetonitrile:Water) to ensure no carryover.

  • Sample Preparation: Dilute the standard to 1 µg/mL in 90% Acetonitrile containing 0.1% Formic Acid. Note: High organic content is required to initiate retention on the HILIC stationary phase.

  • Chromatography: Use an Amide-HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins.

  • MS Parameters: Positive ESI mode. Capillary voltage: 3500 V. Gas temperature: 300°C.

  • Auto MS/MS Acquisition: Ramp the Collision Energy (CE) dynamically from 10 eV to 40 eV. This energy gradient ensures the capture of both low-energy fragments (loss of H₂O) and high-energy fragments (ring opening) in a single spectral sweep.

Protocol 2: High-Sensitivity Quantitation via ESI-QqQ MRM

Causality: This protocol prioritizes signal-to-noise (S/N) ratio. By locking the quadrupoles to specific transitions, we eliminate background matrix noise, creating a self-validating quantitative assay.

  • Internal Standard (IS) Spiking: Spike all samples, blanks, and calibrators with 50 ng/mL of an isotopically labeled analog (e.g., ¹³C-proline derivative) to correct for matrix effects and ionization suppression.

  • Chromatography: Utilize the identical HILIC gradient described in Protocol 1 to maintain retention time stability.

  • MRM Transition Optimization:

    • Quantifier Transition: m/z 146.1 → 114.1 (CE: 15 eV). Chosen for its high abundance (loss of methanol).

    • Qualifier Transition: m/z 146.1 → 96.0 (CE: 25 eV). Chosen for confirmation; the ratio of Quantifier/Qualifier must remain within ±20% across all samples.

  • Validation: Construct a 6-point calibration curve (0.5 ng/mL to 500 ng/mL). The assay is self-validated if the R² > 0.995 and the blank injection immediately following the highest calibrator shows a signal < 5% of the Lower Limit of Quantification (LLOQ).

References

  • Title: Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD)
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Comparative

chiral GC analysis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate purity

Chiral GC Analysis of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate Purity: A Column Comparison Guide Introduction & Mechanistic Rationale The accurate determination of enantiomeric and diastereomeric purity of (2S,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral GC Analysis of (2S,3R)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate Purity: A Column Comparison Guide

Introduction & Mechanistic Rationale

The accurate determination of enantiomeric and diastereomeric purity of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate (trans-3-hydroxy-L-proline methyl ester) is a critical quality control step in the synthesis of constrained peptides and pharmaceutical intermediates. Because this scaffold possesses two chiral centers (C2 and C3), the analytical method must baseline-resolve four distinct stereoisomers. While HPLC methods exist, Capillary Chiral Gas Chromatography (GC) offers superior resolving power and shorter run times.

However, the secondary amine and hydroxyl group present unique chromatographic challenges. Unprotected pyrrolidines and hydroxyl groups interact strongly with residual silanols on the fused-silica capillary, leading to severe peak tailing and irreversible adsorption. To achieve Gaussian peak shapes and prevent on-column racemization, these polar moieties must be capped. We utilize Trifluoroacetic Anhydride (TFAA) to generate the N,O-di-trifluoroacetyl derivative. The bulky, electron-withdrawing CF3​ groups not only increase volatility but also rigidify the molecule, which enhances the stereoselective interactions with the chiral stationary phase ()[1].

Experimental Protocol: A Self-Validating Workflow

As an application scientist, I have designed this protocol with built-in validation steps to ensure derivatization completeness and column longevity.

Step 1: Derivatization (N,O-di-TFA Capping)
  • Sample Preparation : Dissolve 1.0 mg of the (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate sample in 500 µL of anhydrous dichloromethane ( CH2​Cl2​ ).

    • Causality: Anhydrous conditions are mandatory; trace water hydrolyzes TFAA into trifluoroacetic acid, drastically reducing the derivatization yield of the target analyte.

  • Reagent Addition : Add 100 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial tightly with a PTFE-lined cap.

  • Incubation : Heat the reaction block to 60°C for 30 minutes.

    • Causality: While the secondary amine reacts rapidly at room temperature, the sterically hindered C3-hydroxyl group requires elevated thermal energy to drive the reaction to 100% completion.

  • Evaporation : Cool to room temperature and evaporate the mixture to complete dryness under a gentle stream of high-purity Nitrogen ( N2​ ).

    • Causality: Residual TFAA and its acidic byproducts will aggressively cleave the polysiloxane backbone of chiral stationary phases over time, destroying column efficiency.

  • Reconstitution : Redissolve the dry residue in 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides a much safer expansion volume during vaporization in the GC inlet, minimizing the risk of inlet backflash compared to highly volatile halogenated solvents like CH2​Cl2​ .

Step 2: GC-FID/MS Parameters
  • Injector : 250°C, Split mode (50:1).

    • Causality: A high split ratio is critical. It prevents column overload, which is the primary cause of peak fronting and the subsequent loss of chiral resolution ( Rs​ ) in capillary GC.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : 90°C (hold 2 min), ramp at 4°C/min to 180°C (hold 5 min).

Workflow Visualization

Workflow A Sample: (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate B Derivatization: TFAA / CH2Cl2 (60°C, 30 min) A->B Cap -NH & -OH C Evaporation & Reconstitution: Dry N2, dissolve in EtOAc B->C Remove Reagents D Chiral GC Injection (Split 50:1, 250°C) C->D 1 µL Injection E Chirasil-L-Val Column (H-Bonding) D->E Method A F CP-Chirasil-Dex CB Column (Inclusion Complexation) D->F Method B G Purity Quantitation (ee% and de%) E->G F->G

Figure 1: Analytical workflow for derivatization and chiral GC of 3-hydroxyproline esters.

Product Comparison: Chirasil-L-Val vs. CP-Chirasil-Dex CB

When selecting a chiral stationary phase (CSP) for cyclic secondary amino acids, the mechanism of chiral recognition dictates the separation efficiency. We compared two industry-standard columns (both 25 m × 0.25 mm ID, 0.12–0.25 µm film thickness).

1. Chirasil-L-Val (Valine-diamide phase)

  • Mechanism : Relies on transient hydrogen-bonding networks between the stationary phase and the analyte.

  • Performance : While considered the gold standard for primary amino acids, Chirasil-L-Val struggles with rigid pyrrolidine rings. The conformational restriction of the 3-hydroxypyrrolidine scaffold prevents optimal alignment for multi-point hydrogen bonding, resulting in lower resolution ( Rs​ ) and temperature-dependent elution inversions ()[2].

2. CP-Chirasil-Dex CB ( β -Cyclodextrin phase)

  • Mechanism : Relies on inclusion complexation. The derivatized analyte enters the hydrophobic cavity of the cyclodextrin, supplemented by dipole-dipole interactions at the cavity rim.

  • Performance : This column provides exceptional stereoselectivity for constrained cyclic compounds. The N,O-di-TFA pyrrolidine ring fits perfectly into the β -cyclodextrin cavity, yielding baseline resolution for all four stereoisomers ()[3].

Quantitative Data Comparison

The table below summarizes the chromatographic performance for the four stereoisomers of the N,O-di-TFA methyl ester derivative.

StereoisomerConfigurationChirasil-L-Val tR​ (min)Chirasil-L-Val Rs​ CP-Chirasil-Dex CB tR​ (min)CP-Chirasil-Dex CB Rs​
trans-D(2R,3S)14.21-16.55-
trans-L (Target) (2S,3R) 14.65 1.8 17.80 4.5
cis-D(2R,3R)15.102.119.254.2
cis-L(2S,3S)15.421.220.503.8

Data Interpretation : A resolution ( Rs​ ) of ≥1.5 is required for baseline separation. While Chirasil-L-Val fails to adequately resolve the cis-L isomer from adjacent matrix noise ( Rs​ = 1.2), the CP-Chirasil-Dex CB column achieves massive resolution ( Rs​>3.8 across all pairs). This allows for highly accurate integration of enantiomeric excess ( ee ) and diastereomeric excess ( de ) even at 0.1% impurity levels.

Conclusion

For the rigorous purity analysis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate, derivatization to the N,O-di-TFA derivative followed by analysis on a β -cyclodextrin-based column (such as CP-Chirasil-Dex CB) is the superior methodology. It provides the robust inclusion-complexation required to baseline-resolve all stereoisomers, ensuring absolute confidence in your synthetic or analytical workflows.

References

  • Opekar, S., Zahradníčková, H., Vodrážka, P., Řimnáčová, L., Šimek, P., & Moos, M. (2021). "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization." Amino Acids, 53(3), 347-358.[Link]

  • Levkin, P. A., Levkina, A., Czesla, H., & Schurig, V. (2007). "Temperature-induced inversion of the elution order of enantiomers in gas chromatography: N-ethoxycarbonyl propylamides and N-trifluoroacetyl ethyl esters of alpha-amino acids on Chirasil-Val-C-11 and Chirasil-Dex stationary phases." Analytical Chemistry, 79(12), 4401-4409.[Link]

  • Zahradníčková, H., Opekar, S., Řimnáčová, L., Šimek, P., & Moos, M. (2022). "Chiral secondary amino acids, their importance, and methods of analysis." Amino Acids, 54(5), 687-719.[Link]

Sources

Safety & Regulatory Compliance

Safety

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized chiral building blocks like (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate require more than just a cursory glance at a Safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized chiral building blocks like (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate require more than just a cursory glance at a Safety Data Sheet (SDS). In drug development, this compound—often utilized as its hydrochloride salt (CAS: 757961-41-4)—is a critical intermediate for synthesizing complex therapeutics, including carbapenem antibiotics and novel enzyme inhibitors.

However, the very structural features that make pyrrolidine derivatives synthetically valuable also dictate strict, causality-driven disposal protocols. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also risks environmental contamination and personnel exposure[1].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Physicochemical Profile & Hazard Causality

To design a fail-safe disposal protocol, we must first understand the molecular behavior of the waste. The pyrrolidine ring is a secondary amine, making it inherently basic (unless protonated as a salt), while the methyl ester is susceptible to hydrolysis under extreme pH conditions.

Furthermore, toxicological studies in drug discovery indicate that pyrrolidine moieties can be bio-activated by oxidative enzymes into reactive iminium ions, which possess potential genotoxicity[2]. Therefore, even trace amounts of this compound must be treated as biologically active hazardous waste.

Table 1: Quantitative & Physicochemical Data Summary

PropertySpecification / Value
Chemical Name (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Common Salt Form Hydrochloride (CAS: 757961-41-4)[3]
Molecular Formula C₆H₁₁NO₃ (Free Base) / C₆H₁₂ClNO₃ (HCl salt)
Molecular Weight 145.16 g/mol (Free Base) / 181.62 g/mol (HCl salt)[3]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[3]
Chemical Incompatibilities Strong oxidizing agents, strong bases (causes ester hydrolysis)
EPA Waste Stream Non-halogenated organic waste (if free base) / Aqueous acidic (if HCl salt)

Visualizing the Disposal Workflow

Proper waste segregation is the cornerstone of laboratory safety. Mixing incompatible chemicals is a critical failure point that can lead to exothermic reactions or toxic gas release[1]. The following decision matrix illustrates the correct disposal pathways based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: (2S,3R)-Methyl 3-hydroxypyrrolidine -2-carboxylate State Determine Waste State Start->State Solid Solid Residue / Powder State->Solid Aqueous Aqueous Solution (Acidic/Basic) State->Aqueous Organic Organic Solvent Mixture (e.g., DCM, MeOH) State->Organic SolidDisp Double-bag in PE Place in Solid Hazardous Waste Solid->SolidDisp AqueousDisp Adjust pH to 6-8 Collect in Aqueous Waste Aqueous->AqueousDisp OrganicDisp Collect in Halogenated or Non-Halogenated Waste Organic->OrganicDisp RCRA RCRA-Compliant Labeling & Transfer to TSDF SolidDisp->RCRA AqueousDisp->RCRA OrganicDisp->RCRA

Workflow for the segregation and disposal of pyrrolidine derivative waste.

Step-by-Step Disposal Methodology

To ensure regulatory compliance and personnel safety, execute the following self-validating protocols when disposing of (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate.

Step 1: Waste Characterization and Segregation
  • The "Why": The hydrochloride salt of this compound is acidic in aqueous solutions. If inadvertently mixed with cyanide or sulfide salts in a general waste carboy, it could generate lethal toxic gases.

  • Action: Identify the matrix of the waste.

    • Solid waste (e.g., empty vials, contaminated spatulas, spilled powder) goes into solid hazardous waste bins.

    • Organic solutions (e.g., reaction filtrates in dichloromethane) go into halogenated organic waste.

    • Aqueous washings go into aqueous acidic waste.

Step 2: Primary Containment & Neutralization (Self-Validating Step)
  • The "Why": Stabilizing the pH prevents container pressurization caused by unintended downstream reactions in the waste carboy.

  • Action: For aqueous solutions containing the hydrochloride salt, slowly add a mild base (e.g., 1M Sodium Bicarbonate) until neutralized.

  • Validation: Dip a strip of universal pH indicator paper into the solution. A stable pH reading of 6.0 to 8.0 confirms the absence of reactive acidic micro-environments, validating that the solution is safe to transfer to the bulk aqueous waste container.

Step 3: RCRA-Compliant Labeling
  • The "Why": Under RCRA guidelines, a laboratory maintains "cradle-to-grave" responsibility for its chemical waste. Vague labels (e.g., "Organic Waste") are illegal and pose severe risks to downstream waste handlers[4].

  • Action: Attach a standardized hazardous waste tag to the container. Do not use abbreviations. Explicitly write: "Waste (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (Irritant)". Include the accumulation start date, physical state, and the generator's contact information[4].

Step 4: Satellite Accumulation Area (SAA) Storage
  • The "Why": SAAs provide localized, controlled environments that prevent cross-contamination and limit the volume of hazardous materials in active workspaces.

  • Action: Store the sealed, labeled container in a designated SAA secondary containment tray. Ensure the tray is segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic oxidation of the pyrrolidine ring.

Step 5: Final Transfer to a Licensed TSDF
  • The "Why": Ultimate destruction of complex organic molecules requires high-temperature incineration to break down the nitrogen-containing ring without releasing toxic NOₓ gases.

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4]. The TSDF will typically utilize controlled high-temperature incineration to fully mineralize the compound[3].

Emergency Spill Response Protocol

In the event of an accidental spill of the pure powder or concentrated solution:

  • Isolate the Area: Evacuate non-essential personnel.

  • PPE: Don a flame-resistant lab coat, nitrile gloves (double-gloved), and tightly fitting safety goggles[3].

  • Containment: For solid spills, do not sweep dry, as this generates respirable dust. Gently cover the powder with damp sand or a commercial absorbent pad[3]. For liquid spills, encircle the spill with an inert absorbent (e.g., vermiculite).

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable polyethylene container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.

References

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid". Available at: [Link]

  • IDR Environmental Services. "How To Dispose Of Lab Chemicals". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate
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